2-Bromo-5-phenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKWSZCIOQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657856 | |
| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-70-9 | |
| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-phenyl-1,3-oxazole chemical properties
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthetic utility, and safety protocols for this compound. This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of the bromine atom which allows for various chemical transformations.
Core Chemical and Physical Properties
This compound is a halogenated aromatic heterocyclic compound. Its core physical and chemical data are summarized below for reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 129053-70-9 | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | [1] |
| InChI Key | KJUQKWSZCIOQKY-UHFFFAOYSA-N | [1] |
| Synonyms | 2-bromo-5-phenyloxazole, Oxazole, 2-bromo-5-phenyl- | [1][3] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Data
While specific experimental spectra for this compound are not detailed in the provided search results, the expected characteristics can be inferred from the analysis of similar oxazole structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the proton on the oxazole ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring and the three carbons of the oxazole ring.
-
Mass Spectrometry: The mass spectrum of phenyl-substituted oxazoles typically shows a prominent molecular ion peak.[4] Fragmentation patterns often involve the loss of CO and HCN from the oxazole ring.[4] For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the properties of the oxazole ring and the presence of the bromine substituent.
-
Oxazole Ring Reactivity: The oxazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, if they occur, preferentially happen at the C5 position.[5][6] However, the presence of the phenyl group at C5 and the bromine at C2 modifies this reactivity. The nitrogen atom at position 3 is basic and can undergo protonation or N-alkylation.[5][7]
-
Role of the Bromine Substituent: The bromine atom at the C2 position is the most reactive site for nucleophilic substitution.[5] This feature makes the compound a key intermediate for introducing various functional groups at this position. Its bromine functionality is particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.[5][8] This makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.[8]
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the cited literature. However, a general synthetic approach for substituted oxazoles involves the reaction of an α-haloketone with a primary amide (Robinson-Gabriel synthesis and related methods).[6][7]
Generalized Synthetic Protocol for a Substituted Oxazole:
-
Reaction Setup: A primary amide and an α-haloketone are dissolved in a suitable solvent (e.g., DMF, toluene) in a reaction flask equipped with a condenser and magnetic stirrer.
-
Cyclization/Dehydration: A dehydrating agent (e.g., H₂SO₄, POCl₃) or a base may be added, and the mixture is heated under reflux for a specified period.[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
Extraction: The aqueous mixture is neutralized with a suitable base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure oxazole derivative.
Safety and Handling
Based on safety data sheets for similar chemical compounds, standard laboratory safety precautions should be observed when handling this compound.[9][10]
-
Handling: Use in a well-ventilated area.[9] Wear suitable protective clothing, including gloves and safety goggles with side-shields.[9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[9]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]
References
- 1. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound - CAS:129053-70-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. 2-Bromo-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole
CAS Number: 129053-70-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates available data and provides inferred applications and methodologies based on the well-established chemistry of related oxazole derivatives.
Core Compound Data
A summary of the key physicochemical properties for this compound is presented below. This data is compiled from publicly available databases and supplier information.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 129053-70-9 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br |
| Appearance | White to off-white crystalline solid (presumed) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) |
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for oxazole ring formation, followed by bromination if necessary. The two primary retrosynthetic disconnections suggest either forming the oxazole ring with the bromine atom already in place or forming the 5-phenyloxazole core followed by a regioselective bromination at the 2-position.
Robinson-Gabriel Synthesis Approach
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[1] For the synthesis of this compound, this would involve a bromo-substituted acylating agent.
Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)
-
Acylation of α-aminoacetophenone: To a solution of α-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a base like triethylamine or pyridine (2.2 equivalents). Cool the mixture to 0°C and slowly add bromoacetyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclodehydration: Dissolve the crude 2-(bromoacetamido)acetophenone in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the reaction mixture, carefully monitoring the temperature and reaction progress by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Van Leusen Oxazole Synthesis followed by Bromination
The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[2][3][4] The resulting 5-phenyloxazole can then be brominated.
Experimental Protocol: Van Leusen Synthesis and Bromination (Adapted from literature)
-
Part A: Synthesis of 5-phenyloxazole
-
To a stirred solution of benzaldehyde (1 equivalent) and tosylmethyl isocyanide (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-phenyloxazole.[5]
-
-
Part B: Bromination of 5-phenyloxazole
-
Dissolve 5-phenyloxazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a chlorinated solvent.
-
Cool the solution to a low temperature (e.g., -78°C) and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 position.
-
After stirring for a short period, add a bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromoethane.
-
Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography to yield this compound.
-
Caption: Synthetic approaches to this compound.
Chemical Reactivity and Applications in Drug Development
The bromine atom at the 2-position of the oxazole ring makes this compound a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[6][7][8] This reactivity is highly valuable in drug discovery for the generation of compound libraries and for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-position of the oxazole and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents to modulate the biological activity of the resulting compounds.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system, such as a mixture of dioxane and water or DMF.
-
Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the 2-aryl-5-phenyloxazole derivative.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Potential Biological Significance
While no specific biological activities have been reported for this compound itself, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[9][10][11] Derivatives of 2-amino-5-aryloxazoles have been investigated as potent inhibitors of various kinases, including VEGFR2, and as anti-inflammatory agents by inhibiting 5-lipoxygenase.[10][11]
The general class of 2,5-disubstituted oxazoles has demonstrated a wide range of pharmacological activities, including:
-
Anti-inflammatory: Inhibition of enzymes like COX and 5-LOX.[11]
-
Anticancer: Kinase inhibition (e.g., VEGFR2), and disruption of other cellular processes.[9][10]
-
Antimicrobial: Activity against various bacterial and fungal strains.
Given this context, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. The phenyl group at the 5-position and the potential for diversification at the 2-position provide a framework for tuning the pharmacological properties.
Caption: Hypothetical signaling pathway inhibited by a derivative.
Conclusion
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. 1006-68-4 | 5-Phenyloxazole | Aryls | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 2-Bromo-5-phenyl-1,3-oxazole. This compound is a halogenated heterocyclic molecule of interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and functional materials. The presence of a reactive bromine atom on the oxazole core offers a versatile handle for further molecular elaboration through various cross-coupling reactions.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below. It is important to note that while some physical properties are listed in chemical databases, experimentally verified data for melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| Monoisotopic Mass | 222.96328 Da | [1] |
| CAS Number | 129053-70-9 | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | [1] |
| Density | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
A plausible and widely utilized method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[3] For the synthesis of this compound, the precursor would be N-(2-oxo-2-phenylethyl)bromoacetamide. This precursor can, in turn, be synthesized from 2-amino-1-phenylethanone (phenacylamine) and bromoacetyl bromide.
Experimental Protocols
The following are proposed, generalized protocols for the synthesis of this compound based on the Robinson-Gabriel synthesis methodology. These protocols are adapted from general procedures for the synthesis of other substituted oxazoles and should be optimized for this specific target molecule.[5][6]
Step 1: Synthesis of N-(2-oxo-2-phenylethyl)bromoacetamide (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to neutralize the hydrochloride and act as an acid scavenger. Cool the mixture in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled and stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude precursor can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Cyclodehydration)
-
Reaction Setup: Place the purified N-(2-oxo-2-phenylethyl)bromoacetamide (1 equivalent) in a round-bottom flask.
-
Cyclodehydration: Carefully add a cyclodehydrating agent. Concentrated sulfuric acid is traditionally used in the Robinson-Gabriel synthesis and can be added dropwise to the precursor at 0 °C.[7] Milder reagents such as phosphorus pentoxide or phosphorus oxychloride can also be employed, potentially with heating.
-
Reaction Monitoring: The mixture is stirred, and the reaction progress is monitored by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, the mixture should be carefully poured onto crushed ice and neutralized with a suitable base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be further purified by column chromatography or recrystallization.
Logical Relationship of Synthetic Steps
The synthesis of this compound is a sequential process where the successful formation and purification of the precursor are critical for the efficiency of the final cyclization step.
References
- 1. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:129053-70-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-5-phenyl-1,3-oxazole from Benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-Bromo-5-phenyl-1,3-oxazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences from readily available benzaldehyde and proceeds through a two-step sequence involving the formation of a 5-phenyl-1,3-oxazole intermediate, followed by a regioselective bromination at the C2 position. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from benzaldehyde is most effectively achieved through a two-step process:
-
Van Leusen Oxazole Synthesis: Formation of the 5-phenyl-1,3-oxazole core via the reaction of benzaldehyde with tosylmethyl isocyanide (TosMIC).[1][2][3][4][5]
-
Regioselective Bromination: Introduction of a bromine atom at the C2 position of the 5-phenyl-1,3-oxazole ring. This is typically achieved through a lithiation-bromination sequence.[6][7]
The overall synthetic transformation is depicted below:
Caption: Overall two-step synthesis of this compound from benzaldehyde.
Experimental Protocols
Step 1: Synthesis of 5-Phenyl-1,3-oxazole
The Van Leusen oxazole synthesis is a reliable method for the construction of the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] A base, such as potassium carbonate, facilitates the reaction.[1]
Reaction: Benzaldehyde + Tosylmethyl isocyanide (TosMIC) → 5-Phenyl-1,3-oxazole
Experimental Procedure (Adapted from a similar synthesis[1]):
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and potassium carbonate (2.0 eq).
-
Add methanol as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-oxazole.
Workflow for the Synthesis of 5-Phenyl-1,3-oxazole:
Caption: Experimental workflow for the Van Leusen synthesis of 5-phenyl-1,3-oxazole.
Step 2: Synthesis of this compound
The bromination of 5-phenyl-1,3-oxazole at the C2 position is achieved through a regioselective lithiation followed by quenching with an electrophilic bromine source. The acidity of the proton at the C2 position of the oxazole ring is greater than those at C4 and C5, allowing for selective deprotonation.[7]
Reaction: 5-Phenyl-1,3-oxazole + n-Butyllithium, then N-Bromosuccinimide (NBS) → this compound
Experimental Procedure (Generalized from principles of oxazole lithiation[6][7]):
-
Dissolve 5-phenyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.
-
In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF.
-
Slowly add the NBS solution to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Pathway for Regioselective Bromination:
Caption: Logical steps for the regioselective bromination of 5-phenyl-1,3-oxazole.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Typical Reaction Conditions
| Step | Reactants | Reagents and Solvents | Temperature | Typical Reaction Time |
| 1 | Benzaldehyde, Tosylmethyl isocyanide | Potassium carbonate, Methanol | Reflux | 2-6 hours |
| 2 | 5-Phenyl-1,3-oxazole | n-Butyllithium, N-Bromosuccinimide, Tetrahydrofuran (THF) | -78 °C | 1-3 hours |
Table 2: Product Information and Expected Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5-Phenyl-1,3-oxazole | C₉H₇NO | 145.16 | 70-90%[2] |
| This compound | C₉H₆BrNO | 224.06[8] | 60-80% (estimated) |
Conclusion
The synthesis of this compound from benzaldehyde is a reliable two-step process that utilizes the Van Leusen oxazole synthesis followed by a regioselective lithiation-bromination. The protocols outlined in this guide, along with the provided quantitative data and workflow visualizations, offer a comprehensive resource for the successful preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly during the low-temperature lithiation step, is crucial for achieving high yields and purity of the final product. This guide serves as a valuable tool for researchers engaged in the synthesis of novel oxazole-containing compounds for applications in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document covers its chemical identity, including its IUPAC name and synonyms, its physicochemical properties, a plausible synthetic protocol, and a discussion of general synthetic strategies for the oxazole core.
Chemical Identity and Nomenclature
The nomenclature and various identifiers for this compound are crucial for accurate identification and literature searches.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in chemical literature and databases to refer to this compound. These include:
-
2-bromo-5-phenyloxazole[1]
-
Oxazole, 2-bromo-5-phenyl-[1]
-
2-bromo-5-phenyl-oxazole[1]
-
SCHEMBL16090371[1]
-
AKOS015835046[1]
-
CS-W006238[1]
-
DS-12308[1]
-
EN300-207575[1]
-
F077714[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | PubChem[1] |
| Molecular Weight | 224.05 g/mol | PubChem[1] |
| Exact Mass | 222.96328 Da | PubChem[1] |
| CAS Number | 129053-70-9 | PubChem[1] |
| InChI Key | KJUQKWSZCIOQKY-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | PubChem[1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted oxazoles. The following proposed protocol is based on the bromination of a 5-phenyloxazole precursor.
Proposed Experimental Protocol: Synthesis via Bromination of 5-phenyloxazole
This protocol describes a potential method for the synthesis of this compound, starting from the commercially available 5-phenyloxazole. The key transformation is an electrophilic bromination at the C2 position of the oxazole ring.
Materials:
-
5-phenyloxazole
-
N-Bromosuccinimide (NBS)
-
Tetrachloromethane (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator, if using CCl₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyloxazole (1.0 equivalent) in a suitable solvent such as tetrachloromethane or acetonitrile.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the solution. If using tetrachloromethane, a radical initiator like benzoyl peroxide (catalytic amount) may be added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
General Synthetic Strategies for the Oxazole Ring
The synthesis of the core oxazole ring can be achieved through several named reactions. These methods offer routes to variously substituted oxazoles and could be adapted for the synthesis of the 5-phenyloxazole precursor.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones. This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
Signaling Pathway for Robinson-Gabriel Synthesis:
Caption: Key steps in the Robinson-Gabriel synthesis of oxazoles.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is known for its mild conditions and broad substrate scope.
Experimental Workflow for Van Leusen Synthesis:
References
Spectroscopic and Methodological Analysis of 2-Bromo-5-phenyl-1,3-oxazole: Data Not Available
Despite a comprehensive search of publicly available scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis and analysis of 2-Bromo-5-phenyl-1,3-oxazole could not be located.
While the existence of this compound is confirmed in chemical databases such as PubChem, which provide basic information including its molecular formula (C₉H₆BrNO) and CAS number (129053-70-9), the raw spectroscopic data and the associated experimental methodologies are not presently available in the public domain.[1]
Searches for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific compound did not yield any published experimental spectra. The search results frequently contained data for isomeric compounds, such as 2-bromo-5-phenyl-1,3,4-oxadiazole, or other derivatives of 1,3-oxazole, but not for the requested molecule.
Due to the absence of the necessary experimental data, it is not possible to fulfill the request for an in-depth technical guide that includes:
-
Quantitative Data Presentation: Tables summarizing NMR, IR, and MS data cannot be generated without the source data.
-
Experimental Protocols: Detailed methodologies for the acquisition of these spectra cannot be provided as no specific literature detailing these procedures for this compound was found.
-
Mandatory Visualization: The creation of diagrams illustrating experimental workflows or signaling pathways is contingent on the availability of procedural and analytical information, which is currently lacking.
For researchers, scientists, and drug development professionals interested in this compound, the next steps would likely involve its de novo synthesis and subsequent characterization using standard spectroscopic techniques. This would include:
-
Synthesis: Following a plausible synthetic route to obtain the compound.
-
Purification: Ensuring the purity of the synthesized compound through methods such as chromatography and recrystallization.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra to elucidate the molecular structure.
-
IR Spectroscopy: Obtaining the infrared spectrum to identify functional groups.
-
Mass Spectrometry: Performing mass analysis to confirm the molecular weight and fragmentation pattern.
-
A general workflow for such a characterization process is outlined in the diagram below.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Should experimental data for this compound become publicly available in the future, a detailed technical guide as originally requested could be compiled.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-phenyl-1,3-oxazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature and chemical databases, this document focuses on the standardized methodologies for the experimental determination of its solubility in various organic solvents. Adherence to these protocols is crucial for generating reliable and reproducible data essential for research, development, and formulation activities.
Core Physical and Chemical Properties
While specific experimental solubility data is scarce, the fundamental properties of this compound are available and provide a basis for solubility predictions and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 129053-70-9 | PubChem[1] |
| Molecular Formula | C₉H₆BrNO | PubChem[1] |
| Molecular Weight | 224.05 g/mol | PubChem[1] |
Experimental Protocols for Solubility Determination
The following sections detail standardized experimental procedures for the qualitative and quantitative determination of the solubility of organic compounds like this compound.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid method to estimate the solubility of a compound in a range of solvents. This information is valuable for selecting appropriate solvents for reactions, purification, and analytical procedures.
Methodology: Visual Dissolution Method
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean, dry vial.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the selected organic solvent to the vial.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by manual shaking for a predetermined time (e.g., 1-2 minutes) at a controlled temperature (typically ambient temperature).
-
Observation: Visually inspect the mixture against a dark background to determine if the solid has completely dissolved.
-
Classification: Based on the observation, the solubility can be classified as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: A portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination
For applications requiring precise solubility data, such as formulation development and pharmacokinetic studies, a quantitative determination is necessary. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.
Methodology: Shake-Flask Method with HPLC Analysis
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the mixture to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in the tested solvent at the specified temperature.
-
Synthesis and Logical Workflows
Understanding the synthesis of this compound provides context for potential impurities and informs solvent selection for purification. A common synthetic route involves the Van Leusen oxazole synthesis.
Caption: Synthetic pathway for this compound.
The experimental workflow for determining solubility follows a logical progression from qualitative screening to quantitative analysis.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several factors inherent to both the solute and the solvent. A qualitative understanding of these factors can aid in the rational selection of solvents.
Caption: Factors influencing the solubility of this compound.
Based on the structure of this compound, which contains a polar oxazole ring and a nonpolar phenyl group, its solubility is expected to be favorable in a range of organic solvents. It is anticipated to have good solubility in moderately polar solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and potentially lower solubility in highly nonpolar solvents like hexanes or highly polar protic solvents like water. However, these are general predictions, and experimental verification is essential.
References
The Biological Frontier of 2-Bromo-5-phenyl-1,3-oxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The introduction of a bromine atom at the 2-position and a phenyl group at the 5-position creates a unique chemical entity, 2-Bromo-5-phenyl-1,3-oxazole, and its derivatives, which are of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes quantitative data, details experimental methodologies for key biological assays, and visualizes relevant signaling pathways to facilitate further research and drug discovery efforts.
Anticancer Activity: Targeting Cellular Proliferation
Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[4] The mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation and survival.[3]
Quantitative Anticancer Activity Data
While specific data for a wide range of this compound derivatives are limited in publicly available literature, the broader class of substituted oxazoles has shown significant cytotoxic potential. The following table summarizes representative IC50 values for various oxazole derivatives against different cancer cell lines to illustrate the potential of this scaffold.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | A549 (Lung) | <0.14 | [5] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | A549 (Lung) | 1.59 | [5] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | C6 (Glioma) | 8.16 | [5] |
| Thiazole derivative | MDA-MB-231 (Breast) | 1.21 | [6] |
| Thiazole derivative | MDA-MB-231 (Breast) | 3.52 | [6] |
| 1,3,4-oxadiazole-2(3H)-thione derivative | MCF7 (Breast) | 31.51 µg/ml | [7] |
Key Anticancer Mechanisms and Signaling Pathways
A primary mechanism of action for the anticancer activity of many substituted oxazoles is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Another significant pathway implicated in the anticancer effects of oxazole derivatives is the NF-κB signaling pathway.[8][9] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its inhibition can lead to apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
Oxazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[12][13] The lipophilicity and electronic properties conferred by the phenyl and bromo substituents may enhance their ability to penetrate microbial cell membranes and interact with intracellular targets.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table presents MIC values for various oxazole-based compounds against different microbial strains, highlighting the potential of this chemical class.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazole derivative | E. coli ATCC 25922 | 28.1 | [14] |
| 1,3-Oxazole derivative | C. albicans 128 | 14 | [14] |
| 1,3-Oxazole derivative | S. epidermidis 756 | 56.2 | [14] |
| 2,5 disubstituted 1,3,4-oxadiazole | S. aureus | 4 | [12] |
| 2,5 disubstituted 1,3,4-oxadiazole | S. aureus | 8 | [12] |
| 2,5 disubstituted 1,3,4-oxadiazole | E. coli | 8 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][15]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives (dissolved in a suitable solvent)
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[15]
-
Serial Dilution: Perform a two-fold serial dilution of the oxazole derivatives in the microtiter plate containing broth medium.[16]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with microbes, no compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring absorbance with a microplate reader.[8]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-5-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. This technical guide focuses on the potential of a key building block, 2-Bromo-5-phenyl-1,3-oxazole, as a versatile starting material for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of libraries of compounds for biological screening. This document outlines synthetic strategies for the core scaffold and its subsequent derivatization, provides detailed experimental protocols for key transformations and biological assays, and explores the potential of the resulting compounds in oncology and inflammatory diseases through the modulation of key signaling pathways such as VEGFR-2 and NF-κB.
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in drug discovery.[1] Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The this compound scaffold is of particular interest due to the presence of the bromine atom, which serves as a versatile functional group for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through several established methods for oxazole ring formation, followed by a bromination step. Two classical and robust methods for the initial oxazole synthesis are the Robinson-Gabriel and Van Leusen syntheses.
Robinson-Gabriel Synthesis Approach
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2][3] For the synthesis of 5-phenyl-1,3-oxazole, the precursor would be a 2-acylamino-acetophenone.
Experimental Protocol: Robinson-Gabriel Synthesis of 5-phenyl-1,3-oxazole
-
Acylation of 2-aminoacetophenone: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add an acylating agent (e.g., formic acid, acetic anhydride) (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-acylamino-acetophenone.
-
Cyclodehydration: Dissolve the crude 2-acylamino-acetophenone in a suitable solvent like phosphorus oxychloride or with a dehydrating agent such as concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1,3-oxazole.
Van Leusen Oxazole Synthesis Approach
The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5][6]
Experimental Protocol: Van Leusen Synthesis of 5-phenyl-1,3-oxazole
-
To a stirred solution of benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add a base such as potassium carbonate (2.5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-oxazole.
Bromination of 5-phenyl-1,3-oxazole
The final step to obtain the core scaffold is the regioselective bromination at the C2 position.
Experimental Protocol: Bromination
-
Dissolve 5-phenyl-1,3-oxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.[7]
Caption: Synthetic route to this compound.
Derivatization via Cross-Coupling Reactions
The bromine atom at the 2-position of the oxazole ring is a key functional handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromo-oxazole with an organoboron compound.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a dry reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the 2-aryl-5-phenyl-1,3-oxazole derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-oxazole and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a base, such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Filter the reaction mixture to remove the salt, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 2-alkynyl-5-phenyl-1,3-oxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing the synthesis of 2-amino-oxazole derivatives.[9][10][11]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-amino-5-phenyl-1,3-oxazole derivative.
Caption: Cross-coupling reactions for derivatization.
Potential Therapeutic Applications and Biological Evaluation
Derivatives of the this compound scaffold have potential applications in several therapeutic areas, most notably in oncology and inflammatory diseases.
Anticancer Activity
Oxazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases involved in tumor angiogenesis and proliferation.[12]
4.1.1. Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[4][13]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.[14][15][16][17][18]
-
Plate Setup: Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of diluted recombinant VEGFR-2 enzyme solution to all wells except the negative control.
-
Reaction Initiation: Add 25 µL of a master mix containing ATP and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Signal Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Benzoxazole derivative | VEGFR-2 | 97.38 | [4] |
| Benzimidazole-oxadiazole derivative | VEGFR-2 | 475 | [13] |
Table 1: Representative VEGFR-2 Inhibition Data for Oxazole-containing Compounds.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Oxazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of the NF-κB signaling pathway.[10][18]
4.2.1. Targeting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes.[19][20]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.[21][22][23][24]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or THP-1) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percent inhibition of NF-κB activity and determine the IC₅₀ value.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have been investigated for their antibacterial and antifungal properties.[25][26][27][28]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Compound Class | Microorganism | MIC (μg/mL) | Reference |
| 2,5-disubstituted 1,3,4-oxadiazole | S. aureus | 4 | [27] |
| 2,5-disubstituted 1,3,4-oxadiazole | E. coli | 8 | [27] |
| 2-amino-5-phenyl-1,3,4-oxadiazole derivative | S. aureus | - | [26] |
Table 2: Representative Antimicrobial Activity Data for Oxazole-related Compounds.
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of the 2-bromo substituent allow for the generation of a wide array of derivatives through robust cross-coupling methodologies. The demonstrated potential of the broader oxazole class to potently inhibit key biological targets such as VEGFR-2 and the NF-κB signaling pathway underscores the promise of this particular scaffold in the fields of oncology and anti-inflammatory drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the medicinal chemistry of this compound and its derivatives in the quest for new and effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 26. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 27. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-Bromo-5-phenyl-1,3-oxazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-Bromo-5-phenyl-1,3-oxazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate laboratory application.
Introduction
The 1,3-oxazole scaffold is a prominent feature in a multitude of biologically active compounds and functional materials. The introduction of a bromine atom at the 2-position of a 5-phenyloxazole ring furnishes a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecular architectures. This guide explores the principal synthetic strategies for the preparation of this compound, focusing on the Van Leusen oxazole synthesis followed by bromination and the Robinson-Gabriel synthesis.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached via two main logical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-5-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-1,3-oxazole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The functionalization of this core structure is crucial for the development of new chemical entities with tailored properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing 2-Bromo-5-phenyl-1,3-oxazole as a key building block.
The bromine atom at the 2-position of the oxazole ring serves as a versatile handle for these transformations, allowing for the introduction of a diverse range of substituents. The protocols outlined herein are based on established methodologies for similar heterocyclic systems and provide a robust starting point for researchers in drug discovery and materials science.
General Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The cycle can be broadly described in three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl and vinyl-aryl compounds.
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields for the specific substrate are estimated based on reactions with the analogous 2-bromo-5-phenyl-1,3,4-oxadiazole, which has been reported to undergo Suzuki coupling in high yields (85-93%) under similar conditions.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | ~85-93[1] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | ~85-93[1] |
| 3 | 4-Chlorophenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | Good to Excellent |
| 4 | 3-Thienylboronic Acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14 | Good to Excellent |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 2:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-16 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenyl-1,3-oxazole.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a valuable method for the synthesis of substituted alkenes.
Data Presentation
The following table provides representative starting conditions for the Heck coupling of this compound with various alkenes, based on general protocols for aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc (2) | DMA | 120 | 24 | Good to Excellent |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 16 | Moderate to Good |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 20 | Good |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (if necessary, e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the required duration (18-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the 2-alkenyl-5-phenyl-1,3-oxazole.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a reliable method for synthesizing substituted alkynes.
Data Presentation
The following table outlines typical conditions for the Sonogashira coupling of this compound with terminal alkynes, adapted from protocols for other bromo-heterocycles.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 12 | Good to Excellent |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 80 | 16 | Good |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine (2) | DMF | 70 | 14 | Good |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | Acetonitrile | 60 | 18 | Moderate to Good |
Experimental Protocol: General Procedure for Sonogashira Coupling
Figure 3: Experimental workflow for Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as indicated by TLC.
-
Work-up: Cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent. The filtrate is then washed with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the 2-alkynyl-5-phenyl-1,3-oxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile method for the synthesis of aryl amines from aryl halides.
Data Presentation
The following table presents representative conditions for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for other bromo-heterocycles.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 10 | High |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 90 | 8 | Good to High |
| 4 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | Good to Excellent |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of celite. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to afford the desired 2-amino-5-phenyl-1,3-oxazole.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse library of 2,5-disubstituted oxazole derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, enabling the efficient and targeted synthesis of novel compounds for a wide range of applications. Optimization of the presented conditions may be necessary for specific substrates to achieve optimal results.
References
Synthesis of 2-Amino-5-Phenyl-1,3,4-Oxadiazole Derivatives: A Detailed Guide to Palladium-Catalyzed Amination of a 2-Bromo Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse library of 2-amino-5-phenyl-1,3,4-oxadiazole derivatives. The key transformation detailed is the palladium-catalyzed Buchwald-Hartwig amination of a 2-bromo-5-phenyl-1,3,4-oxadiazole precursor. This methodology offers a robust and versatile route to novel compounds with significant potential in medicinal chemistry and drug discovery.
The 1,3,4-oxadiazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The ability to introduce various amino functionalities at the 2-position of the oxadiazole ring via C-N cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
This guide provides a comprehensive workflow, from the synthesis of the key 2-bromo precursor to its subsequent amination with a variety of primary and secondary amines, as well as anilines.
Experimental Workflow Overview
The overall synthetic strategy involves a two-step process. The first step is the synthesis of the 2-bromo-5-phenyl-1,3,4-oxadiazole intermediate. The second, and key, step is the palladium-catalyzed Buchwald-Hartwig amination of this intermediate with a desired amine to yield the target 2-amino-5-phenyl-1,3,4-oxadiazole derivatives.
Application Notes and Protocols for the Synthesis of Oxazole Derivatives from 2-Bromo-5-phenyl-1,3-oxazole
Introduction
The oxazole scaffold is a privileged five-membered heterocycle integral to medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The unique physicochemical characteristics of the oxazole ring allow its derivatives to engage in various non-covalent interactions with biological targets like enzymes and receptors.[4][5] 2-Bromo-5-phenyl-1,3-oxazole is a versatile and valuable building block for the synthesis of diverse, functionalized oxazole derivatives. Its bromine atom at the 2-position serves as a reactive handle for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and facilitating structure-activity relationship (SAR) studies in drug discovery programs.
This document provides detailed experimental protocols for the synthesis of various 2-substituted-5-phenyl-1,3-oxazole derivatives utilizing Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, as well as cyanation.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6] For this compound, the electron-deficient nature of the C2 position makes it an excellent substrate for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of several key transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Vinyl-5-phenyl-1,3-oxazoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromo-oxazole with an organoboron compound, such as a boronic acid or ester.[7] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[8][9]
General Experimental Protocol:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0–3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand. For challenging couplings, a more active catalyst system like PdCl₂(dppf) may be used.[9][10]
-
Add an anhydrous solvent system (e.g., 1,4-dioxane/H₂O (4:1), DME, or THF) via syringe.[10][11]
-
Heat the reaction mixture to the specified temperature (typically 80–110 °C or via microwave irradiation) and stir vigorously for the required time (2–24 hours).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-phenyl-1,3-oxazole.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | DME | 80 °C / 12h | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 °C / 12h | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME | 80 °C / 2h | ~80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.0) | THF | 90 °C / 16h | ~75-85 |
Yields are estimated based on typical Suzuki reactions with similar heterocyclic halides and may vary.
Diagram of Suzuki-Miyaura Catalytic Cycle
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Versatile Role of 2-Bromo-5-phenyl-1,3-oxazole in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of novel therapeutics. Among the various functionalized oxazoles, 2-Bromo-5-phenyl-1,3-oxazole stands out as a versatile and highly valuable building block in heterocyclic and medicinal chemistry. The presence of a reactive bromine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Application Note I: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-phenyl-1,3-oxazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. Utilizing this compound as the electrophilic partner, a diverse range of 2-aryl-5-phenyl-1,3-oxazoles can be synthesized by coupling with various arylboronic acids. These products are of significant interest in drug discovery, as the 2,5-diaryl-oxazole core is a common feature in molecules with potent biological activities.
General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.). The vessel is then sealed and purged with an inert gas (e.g., Argon or Nitrogen). A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%) are added. Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenyl-1,3-oxazole.
Quantitative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles:
While specific data for this compound is limited in the provided search results, the following table presents typical conditions and yields for Suzuki-Miyaura reactions of analogous bromo-substituted heterocycles, which can serve as a starting point for optimization.[1][2][3]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromomethyl-4,5-diphenyl-oxazole | Phenyl trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 81[2] |
| 2 | 5-(bromomethyl)isoxazole derivative | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 70[2] |
| 3 | 3-Bromoindazole | 3-Fluorophenylboronic acid | P2 (2.0-3.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 85[1] |
| 4 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂dba₃ (cat.) | Ligand 1 (cat.) | KF (3) | Dioxane | RT | - | 74[3] |
Application Note II: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-phenyl-1,3-oxazoles
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties onto the oxazole core, which can serve as versatile handles for further transformations, such as click chemistry, or as integral parts of extended π-conjugated systems in materials science.
General Reaction Scheme:
Experimental Protocol: General Procedure for Sonogashira Coupling
In a dry Schlenk flask, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%) are combined under an inert atmosphere. Anhydrous solvent (e.g., DMF, THF, or triethylamine) and a base (e.g., Et₃N or i-Pr₂NH; 2-3 equiv.) are added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction mixture is stirred at room temperature or heated (typically to 50-100 °C) for 2-24 hours, with the reaction progress monitored by TLC or LC-MS.
Once the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-alkynyl-5-phenyl-1,3-oxazole.[4]
Quantitative Data for Sonogashira Coupling of Bromo-Heterocycles:
The following table provides representative conditions and yields for Sonogashira coupling reactions of various bromo-heterocycles, which can be adapted for this compound.[4][5][6]
| Entry | Aryl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[4] |
| 2 | Brominated Peptide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High[5] |
| 3 | 3,5-disubstituted-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂ (5) | CuI (10) | Et₂NH | DMF | 60 | - | 60[6] |
Application Note III: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-phenyl-1,3-oxazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the synthesis of 2-amino-5-phenyl-1,3-oxazole derivatives by coupling this compound with a wide range of primary and secondary amines. The resulting 2-aminooxazole scaffold is a key feature in many biologically active compounds.
General Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or tBuBrettPhos; 2-10 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS; 1.2-2.0 equiv.).[2][8] Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
After completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-phenyl-1,3-oxazole derivative.
Quantitative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles:
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of similar bromo-heterocyclic compounds, providing a basis for optimizing the reaction with this compound.[2][8][9]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Acetyl-5-bromo-1-methylpyrrole | Morpholine | Pd₂(dba)₃ (cat.) | BINAP (cat.) | NaOtBu (1.4) | Toluene | 80-100 | overnight | 31-93[8] |
| 2 | Bromoimidazole | Morpholine | tBuBrettPhos Pd precatalyst (cat.) | - | LiHMDS (2.0) | 1,4-Dioxane | 100 | - | 95[2] |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (2.1) | Toluene | 100 | 24 | 95[9] |
Logical Workflow for Cross-Coupling Reactions
The successful execution of these palladium-catalyzed cross-coupling reactions generally follows a consistent workflow, from reaction setup under inert conditions to product purification and characterization.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide variety of 2,5-disubstituted oxazoles. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and materials science. The protocols and data presented herein, based on analogous heterocyclic systems, provide a solid foundation for the successful application of this versatile intermediate in the synthesis of novel and potentially bioactive molecules. It is important to note that optimization of the reaction conditions for the specific substrate, this compound, may be necessary to achieve optimal yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-5-phenyl-1,3-oxazole in Kinase Inhibitor Synthesis: A Scoping Review and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 5-phenyl-1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a bromine atom at the 2-position of this scaffold creates a reactive intermediate, 2-bromo-5-phenyl-1,3-oxazole, that is primed for synthetic elaboration. This application note will explore the potential synthetic routes and therapeutic applications of this compound in the context of kinase inhibitor development.
Synthetic Utility and Potential Applications
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for generating diverse libraries of kinase inhibitor candidates.
Key Potential Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituents at the 2-position. This is a common strategy for targeting the hinge region of the kinase ATP-binding site.
-
Buchwald-Hartwig Amination: Coupling with anilines or other amines can be used to install key hydrogen bond donor/acceptor groups, which are crucial for potent kinase inhibition.
-
Sonogashira Coupling: Reaction with terminal alkynes can be employed to introduce rigid linkers or to access further functionalities.
-
Stille Coupling: Coupling with organostannanes provides another avenue for the introduction of various carbon-based substituents.
These synthetic strategies could be employed to generate derivatives of this compound that target a range of important kinases.
Potential Kinase Targets and Signaling Pathways
Based on the structural motifs of known kinase inhibitors, derivatives of this compound could be designed to target several key kinase families implicated in cancer and other diseases.
Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation.
-
Src Family Kinases: Involved in a variety of cellular processes, including cell growth, differentiation, and survival.
-
Janus Kinases (JAKs): Play a critical role in cytokine signaling and are important targets in inflammatory diseases and some cancers.
Inhibition of these kinases would impact critical downstream signaling pathways, ultimately leading to reduced cell proliferation and survival.
Experimental Protocols (Hypothetical Examples)
While specific protocols for the use of this compound in kinase inhibitor synthesis are not available, the following represent generalized, hypothetical protocols based on established methodologies for similar compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-phenyl-1,3-oxazole derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired aniline (1.1 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a ligand such as Xantphos (0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.) in a dry reaction tube.
-
Solvent Addition: Add anhydrous toluene to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 2-amino-5-phenyl-1,3-oxazole derivative.
Data Presentation (Hypothetical)
The following table represents a hypothetical structure-activity relationship (SAR) study for a series of kinase inhibitors derived from this compound, targeting VEGFR-2. The data is for illustrative purposes only.
| Compound ID | R-Group (at C2) | VEGFR-2 IC₅₀ (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Fluorophenyl | 250 |
| 1c | 4-Methoxyphenyl | 380 |
| 1d | Pyridin-4-yl | 150 |
| 1e | 3-Aminophenyl | 85 |
Visualizations
The following diagrams illustrate the potential synthetic workflow and a hypothetical signaling pathway that could be targeted by kinase inhibitors derived from this compound.
Caption: Synthetic workflow for generating kinase inhibitor libraries.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion and Future Directions
Although direct applications of this compound in the synthesis of kinase inhibitors are not yet prominent in the literature, its chemical properties make it an attractive and versatile building block for this purpose. The synthetic methodologies outlined in this document provide a roadmap for researchers to explore the potential of this scaffold. Future work should focus on the synthesis and screening of libraries of 2-substituted-5-phenyl-1,3-oxazole derivatives against a panel of cancer-relevant kinases. Such studies will be crucial in validating the potential of this scaffold and may lead to the discovery of novel and potent kinase inhibitors for the treatment of a range of human diseases.
Application Notes and Protocols for the Derivatization of 2-Bromo-5-phenyl-1,3-oxazole for Structure-Activity Relationship Studies
Abstract
This document provides detailed application notes and experimental protocols for the chemical modification of 2-bromo-5-phenyl-1,3-oxazole, a versatile scaffold for generating compound libraries for structure-activity relationship (SAR) studies. The 2-bromo position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This note focuses on three powerful transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Detailed protocols, a representative SAR analysis based on published data for analogous compounds targeting cyclooxygenase (COX) enzymes, and visualizations of the chemical workflow and a relevant biological pathway are provided to guide researchers in the exploration of this promising chemical space.
Introduction to the 5-Phenyl-1,3-oxazole Scaffold
The oxazole ring is a privileged five-membered heterocycle that is a core component of numerous biologically active compounds and natural products. Its unique electronic and structural features allow it to serve as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The this compound derivative is a particularly useful starting material for library synthesis due to the reactivity of the carbon-bromine bond in well-established cross-coupling reactions. By systematically modifying the substituent at the 2-position, researchers can conduct detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.
Derivatization Strategies via Cross-Coupling Reactions
The bromine atom at the C2 position of the oxazole ring is readily displaced using palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds. The three primary strategies discussed are:
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling with an organoboron reagent (e.g., boronic acid), ideal for introducing aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine, enabling the synthesis of 2-amino-oxazole derivatives.
-
Sonogashira Coupling: Forms a C-C bond by coupling with a terminal alkyne, used to introduce alkynyl moieties.
The general workflow for these derivatization strategies is illustrated below.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-5-phenyl-1,3-oxazoles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-phenyl-1,3-oxazole.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 2-(substituted-amino)-5-phenyl-1,3-oxazoles.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 3.3: General Procedure for Sonogashira Coupling
This protocol describes the synthesis of 2-alkynyl-5-phenyl-1,3-oxazoles.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature for 6-18 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Structure-Activity Relationship (SAR) Example: COX-2 Inhibition
To illustrate how the derivatization of the 5-phenyloxazole core can be used for SAR studies, we present data from a study on 4-aryl-5-phenyloxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes.[2] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[1] Selective inhibition of COX-2 over COX-1 is a critical goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a series of 4-substituted-5-phenyloxazole analogs against COX-1 and COX-2.[2] Although the substitution is at the 4-position, this serves as an excellent proxy for derivatization at the 2-position of the target scaffold.
Table 1: SAR of 4-Aryl-5-phenyloxazole Derivatives as COX Inhibitors [2]
| Compound ID | R Group at C4 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | Phenyl | >100 | 0.30 | >333 |
| 2 | 4-Methylphenyl | 6.6 | 0.15 | 44 |
| 3 | 4-Fluorophenyl | 1.5 | 0.08 | 18.75 |
| 4 | 4-Methoxyphenyl | >100 | 0.05 | >2000 |
| 5 | Cyclohexyl | 15 | 0.25 | 60 |
| Celecoxib | (Reference) | 15 | 0.04 | 375 |
SAR Interpretation:
-
Effect of Aryl Substitution: The introduction of an aryl group at the 4-position (Compound 1) confers potent and selective COX-2 inhibitory activity.
-
Para-Substitution on Phenyl Ring: Adding small electron-donating groups like methyl (Compound 2) or electron-withdrawing groups like fluoro (Compound 3) at the para-position of the phenyl ring maintains or slightly improves COX-2 potency but decreases selectivity compared to the unsubstituted phenyl ring.
-
Methoxy Group: A para-methoxy group (Compound 4) dramatically increases both potency and selectivity for COX-2, yielding the most promising compound in the series with a selectivity index >2000.
-
Alkyl vs. Aryl: Replacing the aryl ring with a non-planar cyclohexyl group (Compound 5) retains good COX-2 inhibition and selectivity, suggesting that a bulky hydrophobic group is tolerated in the active site.
Biological Pathway: COX-2 in Inflammation
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. The pathway below illustrates this process and the point of intervention for a selective COX-2 inhibitor, such as a derivatized 5-phenyloxazole.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries. By combining these synthetic strategies with targeted biological screening, researchers can efficiently conduct SAR studies to identify compounds with potent and selective activity, as demonstrated by the example of COX-2 inhibitors. The protocols and data provided herein serve as a comprehensive guide for professionals in drug discovery to explore the rich chemical and biological potential of this scaffold.
References
Protocol for monitoring the progress of reactions involving 2-Bromo-5-phenyl-1,3-oxazole by TLC/LC-MS
Application Note AP013
Introduction
2-Bromo-5-phenyl-1,3-oxazole is a versatile building block in synthetic organic chemistry, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to generate a diverse range of substituted phenyl-oxazole derivatives. These products are of significant interest to the pharmaceutical and materials science industries. Accurate and efficient monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product formation. This application note provides a detailed protocol for monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Concepts
The progress of a chemical reaction involving this compound (a reactant) can be monitored by observing the consumption of the starting material and the formation of the product over time. Due to the difference in polarity and molecular weight between the reactant and the expected products, TLC and LC-MS are ideal analytical techniques for this purpose.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for separating components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The retention factor (Rf) value helps in identifying the relative polarity of the compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful analytical technique that separates components of a mixture using high-performance liquid chromatography (HPLC) and detects them based on their mass-to-charge ratio (m/z). This provides information on the molecular weight of the starting material, product, and any intermediates or byproducts.
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
This protocol is suitable for rapid, qualitative monitoring of the reaction progress.
Materials:
-
TLC plates (e.g., Merck TLC Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane/Ethyl Acetate mixture)
-
UV lamp (254 nm)
-
Iodine chamber (optional, for visualization)
Procedure:
-
Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin.
-
Sample Preparation: At various time points during the reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial to a concentration appropriate for TLC spotting.
-
Spotting: Using a clean capillary tube, spot the diluted reaction mixture onto the origin of the TLC plate. Also, spot the starting material (this compound) and, if available, the expected product as references.
-
Development: Place a small amount of the chosen mobile phase into the developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.[1] If the spots are not clearly visible, they can be further visualized by placing the plate in an iodine chamber.
-
Analysis: The starting material, this compound, is expected to be less polar than many of its cross-coupling products (e.g., aminated derivatives). Therefore, the starting material will have a higher Rf value (travel further up the plate) than the more polar products. The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance and intensification of the product spot.
Table 1: Recommended TLC Solvent Systems
| Mobile Phase (v/v) | Typical Application | Expected Rf (Starting Material) |
| Hexane:Ethyl Acetate (7:3) | General screening | ~0.6 - 0.7 |
| Hexane:Ethyl Acetate (8:2) | For less polar products | ~0.4 - 0.5 |
| Hexane:Ethyl Acetate (1:1) | For more polar products | ~0.8 - 0.9 |
| Dichloromethane:Methanol (95:5) | For highly polar products | > 0.9 |
Note: The optimal solvent system may vary depending on the specific product and should be determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
This protocol provides quantitative data on the consumption of starting material and the formation of the product, along with mass confirmation.
Materials:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Sample vials
Procedure:
-
Sample Preparation: At each reaction time point, take a small aliquot of the reaction mixture and quench it by diluting it significantly with the mobile phase (e.g., 1 µL of reaction mixture in 1 mL of 50:50 water:acetonitrile). This prevents further reaction and prepares the sample for injection.
-
LC Method:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 - 5 µL
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. An example gradient is provided in Table 2.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
Scan Mode: Full scan mode to identify all components in the mixture. The scan range should include the m/z of the starting material and the expected product.
-
Selected Ion Monitoring (SIM): For more sensitive and quantitative analysis, monitor the specific m/z values for the starting material and the product. The molecular formula for this compound is C₉H₆BrNO. The expected m/z for the protonated molecule [M+H]⁺ will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
-
Data Analysis: Integrate the peak areas of the starting material and the product from the chromatograms at each time point. The conversion can be calculated as: Conversion (%) = [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] * 100
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Table 3: Key Mass-to-Charge Ratios (m/z) for Monitoring
| Compound | Molecular Formula | [M+H]⁺ (⁷⁹Br) | [M+H]⁺ (⁸¹Br) |
| This compound | C₉H₆BrNO | 223.97 | 225.97 |
| Example Product: 2-(p-tolyl)-5-phenyl-1,3-oxazole (from Suzuki coupling) | C₁₆H₁₃NO | 236.10 | - |
| Example Product: 2-(phenylamino)-5-phenyl-1,3-oxazole (from Buchwald-Hartwig amination) | C₁₅H₁₂N₂O | 237.10 | - |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Data Presentation
The progress of the reaction can be effectively visualized by plotting the percentage of reactant remaining and product formed as a function of time.
Table 4: Example Reaction Monitoring Data
| Time (hours) | Reactant Peak Area (LC-MS) | Product Peak Area (LC-MS) | Conversion (%) |
| 0 | 1,500,000 | 0 | 0 |
| 1 | 950,000 | 550,000 | 36.7 |
| 2 | 450,000 | 1,050,000 | 70.0 |
| 4 | 100,000 | 1,400,000 | 93.3 |
| 6 | < 10,000 | 1,490,000 | > 99 |
Visualizations
Caption: Workflow for monitoring reactions of this compound.
Troubleshooting
-
Streaking on TLC plate: The sample may be too concentrated. Dilute the sample further before spotting. The chosen solvent system may be too polar. Try a less polar mobile phase.
-
No separation on TLC: The polarity of the solvent system is either too high (all spots at the solvent front) or too low (all spots at the origin). Adjust the ratio of the solvents in the mobile phase.
-
Poor peak shape in LC-MS: The sample may be precipitating on the column. Ensure the sample is fully dissolved in the mobile phase. The column may be overloaded; inject a smaller volume or a more dilute sample.
-
No signal in MS: Check the ionization source and ensure the compound is ionizing in the chosen mode (positive or negative). The compound may be unstable in the source; adjust source parameters like temperature.
This protocol provides a robust framework for monitoring reactions involving this compound. Researchers should optimize the specific parameters for their unique reaction conditions to achieve the best results.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-5-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific derivative, 2-Bromo-5-phenyl-1,3-oxazole, serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery and preclinical development. The bromine atom at the 2-position provides a convenient handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
This document provides detailed protocols for a scalable, two-step synthesis of this compound, suitable for producing quantities required for preclinical studies. The synthesis involves an initial Van Leusen reaction to construct the 5-phenyl-1,3-oxazole core, followed by a regioselective bromination.
Synthetic Strategy
The overall synthetic approach is a two-step process commencing with the formation of 5-phenyl-1,3-oxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC) via the Van Leusen oxazole synthesis. This is followed by the bromination of the oxazole ring at the 2-position using N-bromosuccinimide (NBS).
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Phenyl-1,3-oxazole
This procedure is adapted from the well-established Van Leusen oxazole synthesis.[1][2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Scale) | Moles (Scale) |
| Benzaldehyde | 106.12 | 10.6 g | 0.1 mol |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 21.5 g | 0.11 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 mol |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Saturated Brine Solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (10.6 g, 0.1 mol), tosylmethyl isocyanide (21.5 g, 0.11 mol), and potassium carbonate (27.6 g, 0.2 mol).
-
Add methanol (500 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (200 mL) and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated brine solution (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-phenyl-1,3-oxazole as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.80-7.75 (m, 2H), 7.45-7.30 (m, 4H), 7.25 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 151.0, 149.5, 128.8, 128.4, 127.5, 124.2, 121.5 |
Step 2: Synthesis of this compound
This procedure is based on the bromination of similar aryl-substituted oxazoles.[3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Scale) | Moles (Scale) |
| 5-Phenyl-1,3-oxazole | 145.16 | 14.5 g | 0.1 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 mol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Saturated Brine Solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Procedure:
-
In a 1 L round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1,3-oxazole (14.5 g, 0.1 mol) in anhydrous tetrahydrofuran (500 mL).
-
To the stirred solution, add N-bromosuccinimide (19.6 g, 0.11 mol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated brine solution (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| ¹H NMR (CDCl₃) | δ 7.70-7.65 (m, 2H), 7.45-7.35 (m, 3H), 7.30 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 152.5, 131.0, 129.0, 128.8, 126.5, 124.5, 122.0 |
Potential Biological Significance and Signaling Pathway
While preclinical data for this compound is not extensively published, derivatives of 5-phenyloxazole have shown promising activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation. For instance, certain 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[4] Inhibition of VEGFR2 can block angiogenesis, a critical process for tumor growth and metastasis.
Based on the activity of structurally related compounds, a hypothesized signaling pathway for this compound derivatives (after further modification) could involve the inhibition of the VEGFR2 signaling cascade.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by this compound derivatives.
Conclusion
The synthetic protocols outlined in this document provide a reliable and scalable method for the production of this compound, a key intermediate for preclinical drug discovery programs. The potential for derivatives of this scaffold to modulate important signaling pathways, such as the VEGFR2 cascade, highlights its significance for the development of novel therapeutics. Further studies are warranted to explore the full pharmacological potential of this and related compounds.
References
- 1. Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy)phenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for 2-Bromo-5-phenyl-1,3-oxazole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-bromo-5-phenyl-1,3-oxazole. The information is designed for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction of this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in this specific Suzuki coupling can often be attributed to several factors. The primary culprits are typically suboptimal reaction conditions, catalyst deactivation, or competing side reactions. Key areas to investigate include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-rich heterocyclic system.
-
Inappropriate Base or Solvent: The base and solvent system must be compatible and effective. The base activates the boronic acid and facilitates the transmetalation step, while the solvent ensures all components remain in solution at the reaction temperature.
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Side Reactions: The most common side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation of the boronic acid and homocoupling of the boronic acid.[1][2]
Q2: I am observing no reaction or only trace amounts of my desired product. What should I check first?
A2: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction. Consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species are sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) state.
-
Reaction Setup: The Suzuki coupling is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents were adequately degassed.
-
Quality of Reagents: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, especially if not stored properly.
-
Temperature: The reaction may require higher temperatures to proceed. Ensure your reaction is being heated to the target temperature.
Q3: How can I minimize the formation of homocoupled (B(OH)₂-Ar-Ar-B(OH)₂) byproducts?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1] To minimize this:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.
-
Use a Pd(0) Catalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid having excess Pd(II) at the beginning of the reaction.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[2] To minimize protodeboronation:
-
Use Milder Bases: Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times.
Optimized Reaction Conditions
Based on literature for similar heteroaromatic systems, the following tables summarize recommended starting conditions for the optimization of the Suzuki coupling of this compound.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | Generally effective for heteroaromatic bromides. |
| Pd₂(dba)₃ | XPhos | 1-3 | Buchwald ligands are often excellent for challenging couplings.[3] |
| Pd(PPh₃)₄ | None | 3-5 | A common starting point, but may require higher temperatures.[4] |
| PdCl₂(dppf) | None | 2-5 | Often shows good reactivity and stability.[5] |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A standard and often effective combination.[6] |
| K₃PO₄ | Toluene/H₂O (5:1) | 90-110 | A stronger base that can be effective for less reactive substrates.[3] |
| Cs₂CO₃ | THF/H₂O (10:1) | 70-80 | A milder base, useful if substrate is base-sensitive.[7] |
| Na₂CO₃ | DMF | 100-120 | Can be effective but DMF can be difficult to remove. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
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Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) in the chosen anhydrous solvent. Add this solution to the reaction vial via syringe.
-
Solvent Addition: Add the remaining degassed solvent (e.g., dioxane/water mixture) to the reaction vial via syringe to achieve the desired concentration.
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Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yields in the synthesis of 2-Bromo-5-phenyl-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-phenyl-1,3-oxazole. The content is structured to address common issues leading to low yields and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. First, 5-phenyl-1,3-oxazole is synthesized, most commonly via the Van Leusen oxazole synthesis or the Robinson-Gabriel synthesis. The subsequent step involves the regioselective bromination of the 5-phenyl-1,3-oxazole intermediate at the C2 position.
Q2: I am experiencing a low yield in the first step, the synthesis of 5-phenyl-1,3-oxazole. What are the likely causes?
A2: Low yields in the synthesis of 5-phenyl-1,3-oxazole can often be attributed to several factors, including the purity of the starting materials (e.g., benzaldehyde and tosylmethyl isocyanide (TosMIC) in the Van Leusen synthesis), suboptimal reaction conditions such as temperature and reaction time, or the use of an inappropriate base or solvent.[1] In the Robinson-Gabriel synthesis, the choice of cyclodehydrating agent is crucial, with agents like phosphorus oxychloride or sulfuric acid sometimes leading to lower yields.
Q3: My bromination step is giving multiple products. How can I improve the regioselectivity for the 2-bromo isomer?
A3: The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack after deprotonation. However, other positions can also be brominated. To enhance regioselectivity for the 2-position, it is important to control the reaction conditions carefully. Using a strong, non-nucleophilic base to deprotonate the C2 position specifically before introducing the bromine source (like N-Bromosuccinimide - NBS) can improve selectivity. Temperature control is also critical; running the reaction at low temperatures can minimize side reactions.
Q4: What are the common side products I should be aware of during the synthesis?
A4: In the Van Leusen synthesis, potential side products include unreacted starting materials and a stable oxazoline intermediate if the elimination of the tosyl group is incomplete.[1] During bromination, over-bromination (dibromo- or tribromo-oxazoles) or bromination at other positions on the oxazole or phenyl ring can occur. If the thioamide is contaminated with its corresponding amide in the Hantzsch synthesis (a related thiazole synthesis), an oxazole byproduct can be formed.[2]
Q5: What are the recommended purification techniques for this compound?
A5: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for separating the desired product from starting materials and side products. Recrystallization from an appropriate solvent can be used to obtain a highly pure solid product.
Troubleshooting Guides for Low Yields
Step 1: Synthesis of 5-phenyl-1,3-oxazole (Van Leusen Reaction)
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Purity of benzaldehyde or TosMIC is low. | Purify benzaldehyde by distillation; use fresh, high-quality TosMIC. |
| The base (e.g., K₂CO₃) is inactive or wet. | Use a freshly opened or properly stored base. Consider a stronger base like potassium tert-butoxide. | |
| The solvent is not anhydrous. | Use anhydrous solvents, especially when using strong bases like potassium tert-butoxide. | |
| Reaction stalls or is incomplete | Insufficient reaction time or temperature. | Increase the reaction time and monitor progress by TLC. Ensure the reaction mixture reaches the target reflux temperature. |
| Multiple spots on TLC, difficult purification | Formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate. | Increase the reaction temperature after the initial addition of reagents to promote elimination of the tosyl group. A stronger base can also facilitate this step.[3] |
| Self-condensation of benzaldehyde. | Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. |
Step 2: Bromination of 5-phenyl-1,3-oxazole
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion to the bromo-product | Incomplete deprotonation of the oxazole. | Use a sufficiently strong base (e.g., n-butyllithium or LDA) to ensure complete deprotonation at the C2 position. |
| The brominating agent (e.g., NBS) is old or inactive. | Use fresh, high-quality N-bromosuccinimide. | |
| Formation of multiple bromo-isomers | Lack of regioselectivity. | Perform the deprotonation at a low temperature (e.g., -78 °C) before adding the brominating agent to favor the kinetically preferred C2-lithiation. |
| Product degradation | The product is unstable under the reaction or workup conditions. | Use milder reaction conditions if possible and ensure the workup is performed promptly and at a low temperature. Avoid prolonged exposure to strong acids or bases. |
| Difficult purification | Presence of unreacted starting material and multiple brominated species. | Optimize the stoichiometry of the brominating agent to minimize over-bromination. Utilize column chromatography with a carefully selected eluent system for separation. |
Quantitative Data Summary
The following tables provide representative data for the key reaction steps. Note that yields can be highly dependent on the specific reaction conditions, scale, and purity of reagents.
Table 1: Influence of Base on the Yield of 5-phenyl-1,3-oxazole (Van Leusen Synthesis)
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Methanol | Reflux | 60-75 |
| t-BuOK | THF | 0 to RT | 70-85 |
| DBU | Acetonitrile | Reflux | 65-80 |
Table 2: Representative Yields for the Bromination of Oxazole Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
| Dimethoxy oxazole derivative | NBS | THF | Room Temperature | 19-24[4] |
| 5-(Thiophen-2-yl)oxazole | NBS | DMF | -78 to -65 | ~79 |
Experimental Protocols
Protocol 1: Synthesis of 5-phenyl-1,3-oxazole via Van Leusen Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.5 equivalents) and anhydrous methanol.
-
Addition of Reagents: Add benzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 5-phenyl-1,3-oxazole.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-phenyl-1,3-oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Bromination: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: After stirring for 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yields.
References
Technical Support Center: Bromination of 5-Phenyl-1,3-Oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-phenyl-1,3-oxazole. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of 5-phenyl-1,3-oxazole?
The major product from the bromination of 5-phenyl-1,3-oxazole is typically 2-bromo-5-phenyl-1,3-oxazole. The C2 position of the oxazole ring is the most electron-deficient and thus the most susceptible to deprotonation, making it a primary site for electrophilic substitution.[1][2] However, the regioselectivity of the reaction can be influenced by the reaction conditions.
Q2: What are the common side reactions observed during the bromination of 5-phenyl-1,3-oxazole?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired 2-bromo derivative. These include:
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C4-Bromination: Bromination at the C4 position of the oxazole ring is a common side reaction, yielding 4-bromo-5-phenyl-1,3-oxazole. The ratio of C2 to C4 bromination is highly dependent on the solvent and reaction temperature.[3][4]
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Over-bromination: The formation of di- and tri-brominated products, such as 2,4-dibromo-5-phenyl-1,3-oxazole, can occur, especially with an excess of the brominating agent.
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Ring Opening: The oxazole ring is susceptible to cleavage under strongly acidic or basic conditions.[1] While typical bromination conditions are not always harsh enough to cause significant ring opening, it remains a potential side reaction, especially if the reaction is heated for prolonged periods or if strong Lewis acids are used.
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Bromination of the Phenyl Ring: Although the oxazole ring is generally more reactive towards electrophilic substitution than the phenyl ring, bromination on the phenyl group can occur under certain conditions, leading to isomers of 5-(bromophenyl)-1,3-oxazole.
Q3: How does the choice of brominating agent affect the reaction?
Common brominating agents for oxazoles include N-bromosuccinimide (NBS) and elemental bromine (Br₂).
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent and is often preferred to minimize over-bromination and other side reactions.[5] It is typically used in solvents like tetrahydrofuran (THF) or acetonitrile.
-
Elemental Bromine (Br₂): Bromine is a stronger electrophile and can lead to a higher degree of bromination and potentially more side products if not carefully controlled. It is often used in the presence of a Lewis acid catalyst.
Q4: Can the oxazole ring open during the bromination reaction?
Yes, the oxazole ring can be sensitive to cleavage under certain conditions.[1] Strongly acidic conditions, which can be generated by the release of HBr during bromination with Br₂, can promote ring opening. To mitigate this, a non-nucleophilic base is sometimes added to the reaction mixture to scavenge the acid. Reactions performed at elevated temperatures for extended durations also increase the risk of ring degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound | - Incorrect reaction temperature or time. - Suboptimal choice of solvent or brominating agent. - Decomposition of the product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Experiment with different solvents (e.g., THF, DMF, acetonitrile) and brominating agents (NBS is often a good starting point). - Ensure the workup procedure is not overly acidic or basic, and consider using a milder purification technique like column chromatography on silica gel. |
| Formation of a significant amount of 4-bromo-5-phenyl-1,3-oxazole | - The reaction conditions favor C4-bromination. The equilibrium between the 2-lithiooxazole and its acyclic tautomer, which leads to C4-bromination, is influenced by the solvent.[3] | - The use of a polar aprotic solvent like DMF can significantly favor the formation of the C4-bromo isomer.[3][4] For preferential C2-bromination, consider less polar solvents. |
| Presence of di- and poly-brominated products | - Excess brominating agent. - Reaction run for too long. | - Use a stoichiometric amount (or a slight excess) of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration. - Closely monitor the reaction by TLC and stop it once the starting material is consumed. |
| Evidence of oxazole ring opening (e.g., complex mixture of unidentified products) | - Reaction conditions are too harsh (high temperature, strong acid). | - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - If using Br₂, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HBr byproduct. - Use a milder brominating agent like NBS. |
| Bromination on the phenyl ring | - The reaction conditions are forcing enough to activate the phenyl ring towards bromination. | - Use milder reaction conditions (lower temperature, less reactive brominating agent). - If phenyl ring bromination is a persistent issue, consider protecting the phenyl group if possible, though this adds extra steps to the synthesis. |
Experimental Protocols
Protocol 1: Regioselective C4-Bromination of a 5-Substituted Oxazole (Adapted for 5-phenyl-1,3-oxazole)
This protocol is adapted from a procedure for the C4-bromination of 5-(thiophen-2-yl)oxazole and is expected to favor the formation of 4-bromo-5-phenyl-1,3-oxazole.[3]
Materials:
-
5-phenyl-1,3-oxazole
-
Anhydrous Dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.0 M solution)
-
N-bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
2 N aqueous NaOH solution
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Heptanes
-
Isopropanol
Procedure:
-
In a dried, three-necked, round-bottomed flask under an argon atmosphere, dissolve 5-phenyl-1,3-oxazole (1.00 equiv) in anhydrous DMF.
-
Cool the solution to between -15 °C and -10 °C.
-
Slowly add a 1.0 M solution of LiHMDS in THF (1.05 equiv) while maintaining the temperature between -15 °C and -10 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes.
-
Cool the mixture to -78 °C.
-
In a separate flask, prepare a solution of NBS (1.00 equiv) in anhydrous DMF.
-
Add the NBS solution to the reaction mixture while keeping the temperature below -65 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Quench the reaction by adding 2 N aqueous NaOH solution, allowing the temperature to rise above 0 °C.
-
Dilute the mixture with water and extract with MTBE.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of MTBE and heptanes or isopropanol and heptanes to yield 4-bromo-5-phenyl-1,3-oxazole.[3]
Protocol 2: General Bromination with NBS (Adapted for 5-phenyl-1,3-oxazole)
This protocol is a general procedure for the bromination of an aryloxazole using NBS, which may result in a mixture of 2-bromo and other brominated products.[5]
Materials:
-
5-phenyl-1,3-oxazole
-
N-bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 5-phenyl-1,3-oxazole (1.0 equiv) in anhydrous THF in a round-bottomed flask.
-
Add NBS (1.57 equiv) to the stirred solution.
-
Stir the resulting mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to separate the different brominated isomers.[5]
Data Summary
Table 1: Regioselectivity of Bromination of 5-Substituted Oxazoles [3]
| Entry | 5-Substituent | C4:C2 Ratio | Yield of C4-Bromo Product (%) |
| 1 | Thiophen-2-yl | 98:2 | 87 |
| 2 | Phenyl | >97:3 | Not reported |
| 3 | 4-Fluorophenyl | >97:3 | 85 |
| 4 | 3-Thienyl | >97:3 | 82 |
Reaction conditions: LiHMDS, DMF, -15 °C then -78 °C; NBS quench.
Table 2: Product Distribution in the Bromination of a Dimethoxy-substituted Aryloxazole with NBS [5]
| Product | Structure | Yield (%) |
| Mono-bromo Product 1 | 2-bromo-5-(2,5-dimethoxyphenyl)oxazole | 22 |
| Mono-bromo Product 2 | 5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 24 |
| Di-bromo Product | 2-bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 19 |
Reaction conditions: NBS, THF, room temperature, 4 hours.
Visualizations
Caption: Reaction pathways in the bromination of 5-phenyl-1,3-oxazole.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2-Bromo-5-phenyl-1,3-oxazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Bromo-5-phenyl-1,3-oxazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization. The choice of method depends on the impurity profile and the scale of the purification. For complex mixtures with closely related impurities, column chromatography is often the preferred method. Recrystallization is a powerful technique for removing minor impurities if a suitable solvent system can be identified.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include:
-
Unreacted starting materials: Such as derivatives of benzoin and bromoacetylating agents.[1]
-
Over-brominated or under-brominated species: Formation of di- or even tri-brominated oxazoles can occur, especially with potent brominating agents or prolonged reaction times.[2][3]
-
Hydrolysis products: The 2-bromo substituent can be susceptible to hydrolysis, leading to the formation of the corresponding 2-hydroxy-5-phenyl-1,3-oxazole.[1][2]
-
Isomeric byproducts: Depending on the synthetic route, regioisomers may be formed.[2]
-
Residual solvents: Solvents used in the synthesis and purification process can be retained in the final product.[1]
Q3: How stable is this compound during purification?
A3: The 2-bromo group on the oxazole ring can be labile under certain conditions. It is susceptible to degradation, particularly under nucleophilic or basic conditions, and at elevated temperatures.[4] Therefore, it is crucial to use neutral conditions and avoid prolonged heating during purification. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. These include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct signals.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of unknown impurities, often coupled with a chromatographic separation technique (LC-MS).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent is too nonpolar. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool slowly.[4] |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4] | |
| The solution is supersaturated. | Add a seed crystal of the pure compound to induce crystallization.[4] | |
| Impurities are inhibiting crystallization. | Attempt a preliminary purification by column chromatography before recrystallization.[4] | |
| Poor recovery of the purified product | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature.[4] |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[4] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution.[4] |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[4] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4] | |
| The column was overloaded with crude material. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[4] | |
| The compound appears to be degrading on the column | The silica gel is too acidic. | Use deactivated silica gel (by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent). |
| Prolonged exposure to the stationary phase. | Increase the flow rate of the eluent or use a shorter column. |
Experimental Protocols
Note: The following protocols are general guidelines adapted from procedures for structurally similar compounds and may require optimization for this compound.
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate, or isopropanol and water).[4]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Table 1: Illustrative Recrystallization Solvent Systems for Brominated Aromatic Compounds
| Solvent System | Rationale |
| Hexane / Ethyl Acetate | Good for moderately polar compounds. The ratio can be adjusted to optimize recovery.[4] |
| Dichloromethane / Hexane | Soluble in dichloromethane, less soluble in hexane. Hexane acts as an anti-solvent.[4] |
| Toluene | Can be effective for aromatic compounds.[4] |
| Isopropanol / Water | Soluble in isopropanol, insoluble in water. Water can be added as an anti-solvent.[4] |
Protocol 2: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of hexane and ethyl acetate).[4]
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Illustrative Purity Data for a Related Phenyl-Oxazole Derivative Before and After Purification
| Purification Stage | Purity (by HPLC) | Major Impurities |
| Crude Product | ~75% | Unreacted starting material, dibrominated byproduct |
| After Recrystallization | >95% | Trace starting material |
| After Column Chromatography | >99% | Not detectable |
Signaling Pathway and Workflow Diagrams
Many phenyl-oxazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. This makes them promising candidates for anticancer drug development. The following diagram illustrates the proposed signaling pathway for apoptosis induction by these compounds.
Caption: Tubulin polymerization inhibition pathway by phenyl-oxazole derivatives.
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-5-phenyl-1,3-oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 2-bromo-5-phenyl-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling and C-H functionalization reactions?
A1: this compound presents three main regions for functionalization, each with distinct reactivity that can be selectively targeted under appropriate conditions:
-
C2-Position (Bromo substitution): The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. This is often the most conventional site for introducing new substituents.
-
C4-Position of the Oxazole Ring: This position has an acidic proton that can be removed under certain conditions, allowing for C-H functionalization.
-
Phenyl Ring: The C-H bonds on the phenyl ring can undergo functionalization, typically directed by the electronic properties of the oxazole substituent.
Q2: How can I selectively functionalize the C2-position without affecting other sites?
A2: To selectively target the C2-position via Suzuki or Heck coupling, it is crucial to use conditions that favor oxidative addition at the C-Br bond over C-H activation. Typically, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under basic conditions are effective.[1] To minimize competing C-H activation, it is advisable to use milder bases and non-polar solvents.
Q3: What factors control the regioselectivity of direct C-H arylation on the oxazole ring of a related 5-phenyloxazole?
A3: For direct C-H arylation on the oxazole ring, the choice of solvent and ligand is critical in determining whether the reaction occurs at the C2 or C4/C5 position. Based on studies of similar oxazole systems, polar solvents like N,N-dimethylacetamide (DMA) tend to favor arylation at the C5 position, while non-polar solvents such as toluene favor the C2 position.[2][3] The choice of phosphine ligand also plays a significant role in directing the regioselectivity.[2][3]
Q4: What is the expected regioselectivity for C-H functionalization on the phenyl ring of this compound?
A4: The oxazole ring is generally considered an electron-withdrawing group. In electrophilic aromatic substitution reactions, electron-withdrawing groups typically direct incoming electrophiles to the meta position of the phenyl ring.[4][5][6][7] Therefore, for C-H functionalization reactions on the phenyl ring that proceed through an electrophilic-type mechanism, substitution is most likely to occur at the meta position. The ortho positions may be disfavored due to steric hindrance from the oxazole ring.
Q5: How can I avoid unwanted side reactions like homocoupling and dehalogenation?
A5: Homocoupling of boronic acids in Suzuki reactions is often caused by the presence of oxygen.[8] Thoroughly degassing all solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) can minimize this. Dehalogenation, the replacement of the bromine atom with hydrogen, can sometimes occur. Using the correct stoichiometry of reagents and ensuring the catalyst remains active throughout the reaction can help to reduce this side product.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Suzuki Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Mixture of C2-arylated product and C-H arylation on the phenyl ring. | Reaction conditions are too harsh, leading to competitive C-H activation. | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).- Choose a ligand that is less active for C-H activation. |
| Reaction at the phenyl ring instead of the C-Br bond. | The chosen catalyst system has a higher affinity for C-H activation under the reaction conditions. | - Switch to a catalyst system known for efficient cross-coupling of aryl bromides, such as Pd(PPh₃)₄.- Avoid ligands and additives known to promote C-H functionalization. |
| Low yield of the desired C2-coupled product. | Incomplete reaction or catalyst deactivation. | - Ensure all reagents are pure and dry.- Degas solvents thoroughly to prevent catalyst oxidation.- Increase catalyst loading or try a different palladium source and ligand combination.[8] |
Troubleshooting Poor Regioselectivity in Direct C-H Arylation
| Problem | Possible Cause | Troubleshooting Steps |
| Mixture of C2 and C5-arylated oxazole products. | Suboptimal choice of solvent or ligand. | - To favor C5-arylation, use a polar aprotic solvent like DMA.[2][3]- To favor C2-arylation, use a non-polar solvent like toluene.[2][3]- Screen different phosphine ligands to optimize selectivity for the desired position.[2][3] |
| Arylation occurs on the phenyl ring instead of the oxazole ring. | The C-H bonds on the phenyl ring are more activated under the chosen conditions. | - Modify the directing group if possible to favor activation of the oxazole C-H bonds.- Screen different transition metal catalysts (e.g., Rh, Ru) which may exhibit different regioselectivity. |
| No reaction or low yield. | The C-H bond is not being activated effectively. | - Increase the reaction temperature.- Use a stronger base to facilitate C-H cleavage.- Employ a more active catalyst system, potentially with a specific directing group if necessary. |
Quantitative Data on Regioselectivity
The following table summarizes expected regioselectivity for the direct arylation of a 5-phenyloxazole system based on literature for similar compounds. This data can be used as a starting point for optimizing reactions with this compound, assuming the C-Br bond is addressed separately or is unreactive under C-H activation conditions.
Table 1: Influence of Solvent and Ligand on Direct Arylation of a 5-Phenyloxazole Model System [2][3]
| Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Major Product | C2:C5 Ratio |
| 4-Bromoanisole | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 120 | C2-arylated | >95:5 |
| 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₂CO₃ | DMA | 120 | C5-arylated | <5:95 |
| 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 140 | C2-arylated | >90:10 |
| 4-Chlorotoluene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DMA | 140 | C5-arylated | <10:90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regioselective Direct C-H Arylation
This protocol provides a starting point for the regioselective direct C-H arylation of the 5-phenyloxazole core, which can be adapted for this compound by considering the reactivity of the C-Br bond.
Materials:
-
5-Phenyl-1,3-oxazole (or this compound) (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Phosphine ligand (e.g., P(o-tol)₃ for C2-selectivity, XPhos for C5-selectivity) (0.10 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (Toluene for C2-selectivity, DMA for C5-selectivity)[2][3]
Procedure:
-
In a glovebox, add the oxazole substrate, aryl bromide, base, palladium catalyst, and phosphine ligand to a reaction vial.
-
Add the appropriate anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired regioisomer.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing regioselectivity in direct C-H arylation.
Caption: Competing reaction pathways for this compound.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-5-phenyl-1,3-oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 2-Bromo-5-phenyl-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds at the 2-position of the oxazole ring.
Q2: Which factors are most critical for achieving high yields and selectivity in these reactions?
A2: The critical factors for successful cross-coupling with this compound include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The interplay of these parameters is crucial for efficient catalytic turnover and to minimize side reactions.
Q3: How does the electronic nature of the 5-phenyl-1,3-oxazole ring influence the cross-coupling reaction?
A3: The 1,3-oxazole ring is an electron-deficient heterocycle. This electronic property can influence the oxidative addition step of the catalytic cycle. The nitrogen atom's lone pair of electrons in the oxazole ring could potentially coordinate with the palladium catalyst, which might necessitate the use of specific ligands to prevent catalyst inhibition.[1]
Q4: Are there any general recommendations for starting a new cross-coupling reaction with this substrate?
A4: For initial screening, a common starting point is to use a palladium(0) or palladium(II) precatalyst with a phosphine ligand. For instance, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos can be effective.[2][3] It is advisable to start with a common base such as K₂CO₃ or K₃PO₄ and a solvent like dioxane or DMF.[3][4]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction shows little to no formation of the desired coupled product, with starting material remaining.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use freshly opened or properly stored catalysts. Consider a brief pre-activation step if using a Pd(II) precatalyst. |
| Inappropriate Ligand | The choice of ligand is critical for catalyst stability and activity.[3] For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or JohnPhos can be highly effective.[2][3] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.[5] |
| Suboptimal Temperature | Cross-coupling reactions often require elevated temperatures to proceed efficiently.[6][7] If the reaction is sluggish at a lower temperature, gradually increase it, for example, from 80 °C to 110 °C. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent like DMF, dioxane, or a mixture of solvents.[8] |
Formation of Side Products
Problem: Significant formation of byproducts such as homocoupled products or debrominated starting material is observed.
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] Using a 1:1 or slightly higher ratio of boronic acid to the aryl bromide can also minimize this. |
| Debromination of Starting Material | This can occur due to side reactions involving the catalyst and base. Using a milder base or a different catalyst/ligand system might suppress this pathway. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne can be minimized by ensuring an inert atmosphere and, if using a copper co-catalyst, adding it slowly or using a copper-free protocol.[9] |
Recommended Catalyst Systems and Protocols
Below are suggested starting conditions for Suzuki, Sonogashira, and Heck couplings with this compound based on established protocols for similar heteroaryl bromides.
Suzuki-Miyaura Coupling
This reaction is ideal for forming C(sp²)-C(sp²) bonds.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%.[3][10] |
| Ligand | PPh₃, SPhos, XPhos, or dppf | Bulky, electron-rich ligands are often beneficial for heteroaryl couplings.[2][3] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Typically 2-3 equivalents are used.[3] |
| Solvent | 1,4-Dioxane/H₂O, DMF, or Toluene | The choice of solvent can impact solubility and reaction rate.[3][8] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Sonogashira Coupling
This reaction is used to couple terminal alkynes with the aryl bromide.
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst loading is typically 1-5 mol%.[11] |
| Copper Co-catalyst | CuI (optional but common) | 1-5 mol% can accelerate the reaction. Copper-free conditions are also possible.[9][11] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Often used in excess or as a co-solvent. |
| Solvent | DMF, THF, or Toluene | The solvent should be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient.[5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).
-
Evacuate the tube and backfill with argon.
-
Add the degassed solvent (e.g., triethylamine and DMF).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.[12]
Heck Coupling
This reaction couples the aryl bromide with an alkene.
Table 3: Recommended Conditions for Heck Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Often used without a phosphine ligand ("ligand-free") or with PPh₃.[6] |
| Base | Triethylamine (Et₃N), Na₂CO₃, or K₂CO₃ | A non-nucleophilic organic or inorganic base is required.[6] |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are common.[6] |
| Temperature | 100-140 °C | High temperatures are generally required.[6][7] |
Experimental Protocol: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Add the degassed solvent.
-
Heat the mixture to the desired temperature and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing reaction time and temperature for 2-Bromo-5-phenyl-1,3-oxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-5-phenyl-1,3-oxazole. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. For microwave-assisted synthesis, ensure the reaction reaches the target temperature.[3] |
| Decomposition of the product. | Avoid excessive heating. For reactions involving cyclodehydration with strong acids, maintain the recommended temperature to prevent charring or decomposition.[1] | |
| Ineffective brominating agent. | Use freshly opened or properly stored N-Bromosuccinimide (NBS). NBS can degrade over time; its effectiveness is crucial for the bromination step. | |
| Issues with starting materials. | Ensure the 5-phenyl-1,3-oxazole starting material is pure and dry. Impurities can interfere with the reaction. | |
| Formation of Multiple Products (Low Purity) | Non-specific bromination. | Control the reaction temperature. Bromination reactions can be exothermic and lead to multiple brominated species if the temperature is not controlled. Using a solvent like DMF can improve regioselectivity in some cases. |
| Side reactions. | The choice of solvent and base can influence the reaction pathway. Ensure anhydrous conditions if specified in the protocol, as water can lead to unwanted side products. | |
| "Halogen dance" rearrangement. | In some oxazole systems, base-catalyzed migration of the bromine atom from the C-5 to the C-4 position can occur.[4] Careful control of base addition and temperature is crucial. | |
| Difficulty in Product Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the desired product from closely related impurities. Recrystallization from a suitable solvent system like ethanol/water can also be an effective purification method.[1] |
| Oily product instead of solid. | The product may be an oil if it is not sufficiently pure. Further purification by chromatography may be required. Ensure all solvent has been removed under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the electrophilic bromination of 5-phenyl-1,3-oxazole using a brominating agent like N-Bromosuccinimide (NBS).[5] This method is generally effective for introducing a bromine atom at the C2 position of the oxazole ring.
Q2: What are the critical parameters to control during the bromination reaction?
A2: The critical parameters are reaction temperature, reaction time, and the purity of the reagents. Temperature control is essential to prevent side reactions and ensure regioselectivity. The reaction time should be optimized to ensure complete conversion without product degradation.[3] Using high-purity starting materials and reagents is crucial for obtaining a clean product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include dibrominated oxazoles or isomers where the bromine has added to a different position on the oxazole or phenyl ring. Over-bromination can occur with excess brominating agent or at elevated temperatures.
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a crucial role in dissolving the reactants and influencing the reaction's selectivity and rate. For NBS brominations, solvents like tetrahydrofuran (THF) or acetonitrile are commonly used. The polarity of the solvent can affect the reaction's outcome.
Experimental Protocols
Synthesis of 5-phenyl-1,3-oxazole (Precursor) via Van Leusen Reaction
This protocol describes the synthesis of the precursor 5-phenyl-1,3-oxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC).
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in methanol (5 mL), add TosMIC (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress is typically monitored by TLC and can take 4-8 hours.[2]
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 5-phenyl-1,3-oxazole.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent.
Synthesis of this compound
This protocol outlines the bromination of 5-phenyl-1,3-oxazole using N-Bromosuccinimide (NBS).
Materials:
-
5-phenyl-1,3-oxazole
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 5-phenyl-1,3-oxazole (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Data Presentation
Optimization of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary based on the specific laboratory setup and reagent purity.
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 0 to RT | 2 | THF | ~85 |
| 2 | RT | 4 | Acetonitrile | ~80 |
| 3 | 50 | 1 | THF | ~75 (with potential increase in side products) |
| 4 | Reflux | 0.5 | 1,4-Dioxane | Up to 93% for similar diaryloxazoles[6] |
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Troubleshooting the Heck Reaction with 2-Bromo-5-phenyl-1,3-oxazole
Welcome to our dedicated technical support center for scientists and researchers in the field of organic synthesis and drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Heck reaction involving 2-Bromo-5-phenyl-1,3-oxazole. Our aim is to help you overcome common experimental challenges and successfully synthesize your target molecules.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my this compound. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in the Heck reaction with this compound can stem from several factors. The oxazole nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Here are key areas to investigate:
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and of high purity. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting oxidative addition. For electron-rich heteroaryl bromides like 2-bromo-oxazoles, bulky electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or phosphine-N-heterocyclic carbene (NHC) ligands can be effective.
-
Solvent Purity: Use anhydrous, degassed solvents. Common solvents for the Heck reaction include DMF, DMAc, NMP, and toluene.[1] Oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive palladium black.[1]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[2] Organic bases such as triethylamine (Et₃N) can also be used. Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
Reaction Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[3][4] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate. However, excessively high temperatures can lead to catalyst decomposition.
Q2: My reaction has turned black, and I see a precipitate. What is this, and how can I prevent it?
A2: The formation of a black precipitate is likely palladium black, which is aggregated, inactive Pd(0). This indicates catalyst decomposition and is a common reason for failed Heck reactions. To prevent this:
-
Use a Stabilizing Ligand: Ensure an appropriate ligand-to-palladium ratio. A slight excess of the phosphine ligand can help stabilize the active catalyst.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using Schlenk techniques or a glovebox. Degas your solvent and reagents thoroughly.
-
Control the Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Ensure Reagent Purity: Impurities in the starting materials or solvent can contribute to catalyst deactivation.
Q3: I am getting a mixture of products, including isomers of my desired product. How can I improve the selectivity?
A3: The Heck reaction is known for its high trans selectivity.[5] However, side reactions can lead to isomer formation.
-
β-Hydride Elimination and Re-insertion: The formation of regioisomers can occur through β-hydride elimination followed by re-insertion of the palladium-hydride species onto the olefin in a different orientation. The choice of ligand and additives can influence this.
-
Olefin Isomerization: The newly formed product can undergo isomerization under the reaction conditions. Adding certain salts or using specific ligands can sometimes suppress this side reaction.[6] For terminal alkenes, the reaction generally proceeds with high regioselectivity to give the E-isomer.
Q4: Is the oxazole ring stable under Heck reaction conditions?
A4: The oxazole ring is generally stable under the neutral to basic conditions of the Heck reaction. Palladium-catalyzed cross-coupling reactions are considered mild enough to preserve the oxazole ring. However, it is important to avoid strongly acidic or basic conditions that are not typical for this reaction, as these can lead to ring opening.
Data Presentation: Typical Heck Reaction Parameters
The following table summarizes typical reaction conditions for the Heck reaction with aryl bromides, which can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective precatalyst.[4] |
| Pd₂(dba)₃ (1-2.5 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is another widely used Pd(0) source. | |
| Ligand | PPh₃ (2-10 mol%) | Triphenylphosphine is a standard ligand. |
| P(o-tol)₃ (2-10 mol%) | Tri(o-tolyl)phosphine is a bulkier alternative that can sometimes improve yields. | |
| P(t-Bu)₃ (2-10 mol%) | Tri(tert-butyl)phosphine is a very bulky and electron-rich ligand, often effective for less reactive bromides. | |
| Base | K₂CO₃ (2.0 equiv.) | A common and effective inorganic base.[4] |
| Et₃N (2.0-3.0 equiv.) | A common organic base. | |
| Cs₂CO₃ (2.0 equiv.) | A stronger inorganic base that can be beneficial in challenging cases.[2] | |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are commonly used.[1] |
| Toluene, Dioxane | Non-polar aprotic solvents can also be effective. | |
| Temperature | 80 - 140 °C | The optimal temperature will depend on the specific substrates and catalyst system.[3][4] |
| Alkene | Styrene, Acrylates | Electron-deficient alkenes are generally more reactive.[7] |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Styrene
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv., anhydrous and finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous and degassed DMF via syringe, followed by the addition of styrene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-phenylethenyl)-5-phenyl-1,3-oxazole.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for the Heck Reaction
Caption: A logical workflow for troubleshooting common Heck reaction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-phenyl-1,3-oxazole and 2-Chloro-5-phenyl-1,3-oxazole
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that can significantly influence the efficiency, cost-effectiveness, and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of 2-bromo-5-phenyl-1,3-oxazole and 2-chloro-5-phenyl-1,3-oxazole, two key intermediates in the synthesis of complex organic molecules. The comparison is supported by established principles of organic chemistry and available experimental data for related compounds.
The inherent differences in the carbon-halogen bond strength and leaving group ability between bromine and chlorine dictate the reactivity profiles of these two compounds. Generally, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This fundamental difference translates to higher reactivity for the bromo- C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group[1]. This generally translates to higher reactivity for this compound in reactions where cleavage of the carbon-halogen bond is a key step, such as in palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: A Reactivity Overview
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The reactivity of the halide in these reactions typically follows the order: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and the C-F bond is the strongest.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures. The reactivity of 2-halopyridines in Suzuki couplings has been shown to be in the order of I > Br > Cl. For instance, 2-iodopyridine reacts under milder conditions than 2-bromopyridine, which in turn is more reactive than 2-chloropyridine. This principle extends to the 2-halo-5-phenyloxazole system, where this compound is expected to undergo Suzuki coupling under more facile conditions than its chloro-analogue.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki reaction, the reactivity of the organic halide in the Stille coupling is highly dependent on the nature of the halogen, with the general trend being I > OTf > Br >> Cl[3]. This indicates that this compound will be significantly more reactive than 2-chloro-5-phenyl-1,3-oxazole in Stille couplings. The activation of the C-Cl bond often requires more forcing conditions, such as higher temperatures and more specialized catalyst systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[4]. The reactivity of the halide in this reaction also follows the established trend, with aryl iodides being the most reactive, followed by aryl bromides, and then aryl chlorides. The coupling of aryl chlorides in Sonogashira reactions is notoriously difficult and often requires specialized catalysts and higher temperatures to achieve reasonable yields[5]. In contrast, aryl bromides are common substrates for this transformation. Therefore, this compound is a much more suitable substrate for Sonogashira coupling compared to 2-chloro-5-phenyl-1,3-oxazole.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of aromatic rings. In contrast to cross-coupling reactions, the reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the halogen, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
However, SNAr reactions on electron-rich aromatic systems like the 5-phenyl-1,3-oxazole ring are generally disfavored unless the ring is activated by strong electron-withdrawing groups. For simple halo-oxazoles, nucleophilic substitution is not a common reaction pathway.
Lithiation and Electrophilic Quench
Direct deprotonation (lithiation) of the oxazole ring can be a viable strategy for functionalization. The acidity of the protons on the oxazole ring is influenced by the substituents. For 5-phenyl-1,3-oxazole, the most acidic proton is at the C2 position. Halogen-metal exchange is also a possibility for the bromo- derivative with strong bases like n-butyllithium, which would be less favorable for the more stable C-Cl bond.
Quantitative Data Summary
The following table summarizes the expected relative reactivity and typical reaction conditions for this compound and 2-chloro-5-phenyl-1,3-oxazole based on established chemical principles and data from analogous systems.
| Reaction Type | This compound | 2-Chloro-5-phenyl-1,3-oxazole |
| Suzuki Coupling | More reactive | Less reactive |
| Milder conditions (lower temp., shorter time) | Harsher conditions (higher temp., longer time) | |
| Stille Coupling | More reactive | Significantly less reactive |
| Standard conditions often suffice | Requires more forcing conditions | |
| Sonogashira Coupling | Good substrate | Poor substrate, requires special catalysts |
| Milder conditions | High temperatures often needed | |
| Nucleophilic Aromatic Substitution | Less reactive than chloro- (if reaction occurs) | More reactive than bromo- (if reaction occurs) |
| Lithiation (Halogen-Metal Exchange) | More facile | Less facile |
Experimental Protocols
While direct comparative experimental protocols for the two specific compounds are not available in the literature, the following generalized protocols for Suzuki and Sonogashira couplings of related halo-heterocycles can serve as a starting point for reaction optimization.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halo-5-phenyloxazole
-
To a reaction vessel, add the 2-halo-5-phenyloxazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added.
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). For the 2-chloro derivative, higher temperatures and longer reaction times are expected to be necessary.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling of a 2-Halo-5-phenyloxazole
-
To a reaction vessel under an inert atmosphere, add the 2-halo-5-phenyloxazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is added, and the mixture is stirred at room temperature or heated.
-
For this compound, the reaction is expected to proceed at temperatures ranging from room temperature to around 80 °C. For the 2-chloro analogue, significantly higher temperatures and specialized catalyst systems would likely be required for any appreciable conversion.
-
Work-up and purification are performed as described in the Suzuki coupling protocol.
Visualizations
Caption: Relative reactivity of halo-compounds in palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-5-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-5-phenyl-1,3-oxazole scaffold is a valuable building block in medicinal chemistry and materials science, offering a reactive handle for further functionalization through cross-coupling reactions. This guide provides a comparative overview of two primary synthetic strategies for its preparation: the sequential Van Leusen synthesis followed by C2-bromination, and a direct cyclization approach based on the Robinson-Gabriel synthesis. This analysis includes proposed experimental protocols, a quantitative comparison of the routes, and visualizations of the synthetic pathways to aid in methodological selection.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from two mechanistically distinct directions. Route 1 involves the initial construction of the 5-phenyl-1,3-oxazole core followed by a regioselective bromination at the C2 position. Route 2 aims to construct the 2-bromo-oxazole ring in a single cyclization step from an acyclic precursor.
| Parameter | Route 1: Van Leusen Synthesis & C2-Bromination | Route 2: Robinson-Gabriel Synthesis |
| Starting Materials | Benzaldehyde, Tosylmethyl isocyanide (TosMIC), n-Butyllithium, Bromine source (e.g., NBS) | 2-Aminoacetophenone hydrochloride, Bromoacetyl bromide |
| Number of Steps | 2 | 2 (Acylation and Cyclization) |
| Key Intermediates | 5-phenyl-1,3-oxazole, 2-lithio-5-phenyl-1,3-oxazole | N-(2-oxo-2-phenylethyl)bromoacetamide |
| Reported Yields | Van Leusen: 60-85% (for 5-aryloxazoles). C2-Bromination: 50-70% (estimated) | Variable, typically 40-70% for the cyclization step |
| Purity & Purification | Chromatography generally required for both steps. | Chromatography or recrystallization. |
| Scalability | Use of cryogenic conditions and organolithium reagents in the second step may pose challenges for large-scale synthesis. | Generally more amenable to scale-up; avoids cryogenic conditions. |
| Advantages | Modular; 5-phenyl-1,3-oxazole is a common intermediate. The Van Leusen reaction is well-established for a variety of aldehydes. | Potentially more convergent. Avoids the use of highly pyrophoric organolithium reagents at low temperatures. |
| Disadvantages | C2-bromination requires cryogenic temperatures and inert atmosphere techniques. Potential for side reactions if lithiation is not regioselective. | The precursor, N-(2-oxo-2-phenylethyl)bromoacetamide, may not be commercially available and requires synthesis. The cyclodehydration step can require harsh acidic conditions. |
Experimental Protocols
Route 1: Van Leusen Synthesis and C2-Bromination
This two-step route first constructs the 5-phenyloxazole ring, which is subsequently brominated at the C2 position.
Step 1a: Synthesis of 5-phenyl-1,3-oxazole via Van Leusen Reaction
This procedure is adapted from general protocols for the Van Leusen oxazole synthesis.
-
To a stirred suspension of potassium carbonate (2.5 eq.) in methanol, add benzaldehyde (1.0 eq.) and tosylmethyl isocyanide (TosMIC) (1.1 eq.).
-
Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-1,3-oxazole.
Step 1b: C2-Bromination of 5-phenyl-1,3-oxazole
This proposed protocol is based on the known increased acidity of the C2-proton on the oxazole ring and general procedures for lithiation and bromination of azoles.
-
Dissolve 5-phenyl-1,3-oxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add a solution of N-bromosuccinimide (NBS) or bromine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Route 2: Robinson-Gabriel Synthesis
This route involves the acylation of 2-aminoacetophenone followed by an acid-catalyzed cyclodehydration.
Step 2a: Synthesis of N-(2-oxo-2-phenylethyl)bromoacetamide
-
Suspend 2-aminoacetophenone hydrochloride (1.0 eq.) in dichloromethane.
-
Cool the suspension in an ice bath and add triethylamine (2.2 eq.) dropwise.
-
In a separate flask, dissolve bromoacetyl bromide (1.1 eq.) in dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the stirred suspension of 2-aminoacetophenone at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-(2-oxo-2-phenylethyl)bromoacetamide, which can be used in the next step without further purification or purified by recrystallization.
Step 2b: Cyclodehydration to this compound
-
To the crude N-(2-oxo-2-phenylethyl)bromoacetamide (1.0 eq.), add concentrated sulfuric acid or phosphorus oxychloride (as a dehydrating agent) at 0 °C.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
If sulfuric acid was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Comparative Biological Activities of 2-Bromo-5-phenyl-1,3-oxazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-Bromo-5-phenyl-1,3-oxazole derivatives and structurally related compounds. The information presented is based on available experimental data for anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their therapeutic potential.
Due to a lack of comprehensive comparative studies on a single series of this compound derivatives, this guide leverages data from structurally similar compounds, particularly those containing a bromo-phenyl-oxazole motif. The presented data aims to provide a valuable reference for further research and development in this area.
Comparative Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
The following table summarizes the anticancer activity of 4-(4-Bromophenyl)sulfonyl-substituted 2-phenyl-1,3-oxazole derivatives against various cancer cell lines. The data is presented as growth inhibition percentage at a concentration of 10 µM.
| Compound ID | Substitution at 5-position (R) | Cancer Cell Line | Growth Inhibition (%) |
| D25 | Isopropylsulfanyl | HOP-92 (Non-Small Cell Lung) | 45.3 |
| D26 | 2-oxo-2-phenylethylsulfanyl | HOP-92 (Non-Small Cell Lung) | 52.1 |
| D27 | Acetamidylsulfanyl | HOP-92 (Non-Small Cell Lung) | 63.2 |
| D28 | N-cyclohexylacetamidylsulfanyl | HOP-92 (Non-Small Cell Lung) | 58.7 |
| D29 | N-(4-fluorophenyl)acetamidylsulfanyl | HOP-92 (Non-Small Cell Lung) | 60.1 |
Data extracted from a study on 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.[2]
Comparative Antimicrobial Activity
Oxazole derivatives have also demonstrated promising antimicrobial properties. The data below presents the minimal inhibitory concentration (MIC) of 4-(4-bromophenyl)-2,5-dimethyloxazole and its coupled derivatives against various bacterial and fungal strains.
| Compound ID | Structure | S. aureus (µg/mL) | S. pyogenes (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) | P. falciparum (µg/mL) |
| Intermediate | 4-(4-bromophenyl)-2,5-dimethyloxazole | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 3a | N-phenyl-4-(4-bromophenyl)-2,5-dimethyloxazol-4-amine | 50 | 100 | 100 | 100 | 100 | 100 | 25 |
| 3d | N-(4-chlorophenyl)-4-(4-bromophenyl)-2,5-dimethyloxazol-4-amine | 12.5 | 25 | 50 | 50 | 50 | 50 | 6.25 |
| 3g | N-(pyridin-2-yl)-4-(4-bromophenyl)-2,5-dimethyloxazol-4-amine | 12.5 | 25 | 25 | 50 | 50 | 50 | 6.25 |
Data adapted from a study on the antimicrobial and antimalarial evaluation of novel 1,3-oxazole derivatives.[3]
Anti-inflammatory Activity
While specific data for this compound derivatives is limited, studies on related bromo-phenyl amides suggest potential anti-inflammatory effects. For instance, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have shown significant proteinase inhibitory activity, a key process in inflammation.[1]
Experimental Protocols
General Synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole Derivatives (Analogous to Antimicrobial Compounds)
A key intermediate, 4-(4-bromophenyl)-2,5-dimethyloxazole, can be synthesized through the bromination of p-bromoacetophenone followed by cyclization with acetamide. The final derivatives are then synthesized via a Buchwald coupling reaction of the intermediate with various substituted aryl or heteroaryl amines in the presence of a palladium catalyst (Tris(dibenzylideneacetone)dipalladium(0)), a ligand (BINAP), and a base (cesium carbonate) in toluene.[3]
Anticancer Activity Evaluation: MTT Assay
The antiproliferative activity of the synthesized compounds against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is then calculated relative to untreated control cells.
Antimicrobial Activity Evaluation: Micro Broth Dilution Method
The minimal inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the micro broth dilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in the broth media in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
The anticancer activity of many oxazole derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of anticancer activity of this compound derivatives.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
Spectroscopic Analysis: A Comparative Guide to 2-Bromo-5-phenyl-1,3-oxazole and Analogues
This guide provides a comparative spectroscopic analysis of 2-Bromo-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in drug development and materials science. For a comprehensive understanding, its spectral characteristics are compared with two structurally similar compounds: 2,5-Diphenyloxazole and 2-Bromo-5-phenyl-1,3,4-oxadiazole. This comparison highlights the influence of the bromine substituent and the arrangement of heteroatoms within the five-membered ring on the spectroscopic data.
The structural formulas for the compared compounds are:
-
2,5-Diphenyloxazole (Non-halogenated Analogue): C₁₅H₁₁NO[3][4]
-
2-Bromo-5-phenyl-1,3,4-oxadiazole (Isomeric Analogue): C₈H₅BrN₂O
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Data for the target compound are predicted based on known chemical shift theory and data from analogues, as complete experimental spectra are not widely published.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
NMR data is typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Technique | Chemical Shift (δ, ppm) | Description |
| This compound | ¹H NMR | ~7.3-7.8 | Multiplet, aromatic protons of the phenyl group. |
| ~7.2 | Singlet, proton on the oxazole ring (C4-H). | ||
| ¹³C NMR | ~140-145 | C2 (carbon bearing bromine). | |
| ~150-155 | C5 (carbon attached to the phenyl group). | ||
| ~125-130 | Aromatic carbons of the phenyl group. | ||
| ~120-125 | C4 of the oxazole ring. | ||
| 2,5-Diphenyloxazole | ¹H NMR | 7.75-7.78 | Multiplet, 4H, ortho-protons of both phenyl rings. |
| 7.30-7.50 | Multiplet, 6H, meta- and para-protons of both phenyl rings. | ||
| 7.25 | Singlet, 1H, proton on the oxazole ring. | ||
| ¹³C NMR | ~161 | C2 of the oxazole ring. | |
| ~150 | C5 of the oxazole ring. | ||
| ~124-130 | Aromatic carbons of the phenyl groups. | ||
| ~124 | C4 of the oxazole ring. | ||
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole * | ¹H NMR | 8.04 (d) | 2H, ortho-protons of the phenyl group.[5] |
| 7.65 (m) | 3H, meta- and para-protons of the phenyl group.[5] | ||
| 5.14 (s) | 2H, -CH₂Br protons.[5] | ||
| ¹³C NMR | 165.1, 163.0 | C2 and C5 of the oxadiazole ring.[5] | |
| 129.6, 128.6, 126.8, 123.0 | Aromatic carbons.[5] | ||
| 16.2 | -CH₂Br carbon.[5] |
Note: Data for 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole is provided as a close analogue for comparison of a brominated heterocyclic system.[5]
Table 2: IR and Mass Spectrometry Data
| Compound | Technique | Key Peaks / Values | Interpretation |
| This compound | IR (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch. |
| ~1600, ~1480 | Aromatic C=C stretch. | ||
| ~1550 | C=N stretch (oxazole ring). | ||
| ~1100-1000 | C-O-C stretch (oxazole ring). | ||
| ~600-500 | C-Br stretch. | ||
| MS (m/z) | 223/225 | Molecular ion peak (M⁺, M+2) with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.[1] | |
| 144 | Loss of Br radical. | ||
| 102 | Phenylacetonitrile fragment. | ||
| 77 | Phenyl fragment (C₆H₅⁺). | ||
| 2,5-Diphenyloxazole | IR (cm⁻¹) | 3060 | Aromatic C-H stretch.[3] |
| 1610, 1550, 1480 | Aromatic and heterocyclic ring stretches (C=C, C=N).[3] | ||
| 1060, 1020 | C-O-C stretches.[3] | ||
| 760, 690 | C-H out-of-plane bending.[3] | ||
| MS (m/z) | 221 | Molecular ion peak (M⁺).[4] | |
| 192 | Loss of HCN. | ||
| 165 | Loss of CO from [M-HCN]⁺. | ||
| 105 | Benzoyl cation (C₆H₅CO⁺). | ||
| 77 | Phenyl fragment (C₆H₅⁺). | ||
| 2-Bromo-5-phenyl-1,3,4-oxadiazole | IR (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch. |
| ~1610 | C=N stretch (oxadiazole ring). | ||
| ~1020 | N-N stretch. | ||
| ~1100-1000 | C-O-C stretch. | ||
| ~600-500 | C-Br stretch. | ||
| MS (m/z) | 223/225 | Molecular ion peak (M⁺, M+2) with ~1:1 ratio. | |
| 144 | Loss of Br radical. | ||
| 103 | Benzonitrile fragment. | ||
| 77 | Phenyl fragment (C₆H₅⁺). |
Table 3: UV-Visible Spectroscopic Data
UV-Vis data is typically recorded in solvents like ethanol or dichloromethane. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
| Compound | λmax (nm) | Associated Electronic Transition |
| This compound | ~300-320 | π → π* transitions of the conjugated phenyl-oxazole system. |
| 2,5-Diphenyloxazole | 303[6] | π → π* transitions of the extended conjugated system. |
| 2-Bromo-5-phenyl-1,3,4-oxadiazole | ~280-300 | π → π* and n → π* transitions. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition:
-
Acquire ¹H NMR spectra on a 300 or 400 MHz spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.
-
Acquire ¹³C NMR spectra on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate it using the TMS reference peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
-
Background Scan: Perform a background scan of the empty ATR crystal to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample (typically dissolved at a low concentration, ~1 mg/mL, in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Impact (EI) ionization. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase, causing them to ionize and fragment.[7]
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an orbitrap or FT-ICR analyzer can be used to determine the exact mass and elemental composition.[5]
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Baseline Correction: Fill a reference cuvette with the pure solvent and use it to perform a baseline correction or "zero" the spectrophotometer across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Replace the reference cuvette with the sample cuvette and scan the absorbance of the sample across the same wavelength range.
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the analyzed compounds.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Structural and spectral relationships between the compounds.
References
- 1. This compound | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 4. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uni-saarland.de [uni-saarland.de]
Purity Analysis of Synthesized 2-Bromo-5-phenyl-1,3-oxazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Bromo-5-phenyl-1,3-oxazole, a key intermediate in medicinal chemistry. Experimental data and detailed protocols are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities. A typical reverse-phase HPLC method is the most suitable approach for this analysis.
Experimental Protocol: Reverse-Phase HPLC
A robust and reproducible HPLC method for the analysis of this compound can be established using a C18 column with a gradient elution system.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A linear gradient from 40% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 40% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a synthesized compound using HPLC.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Bromo-Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The functionalization of the oxazole ring, a key scaffold in many pharmaceuticals and biologically active compounds, often relies on this powerful transformation. Specifically, the coupling of 2-bromo-oxazoles with various boronic acids provides a direct route to 2-aryl- and 2-heteroaryl-oxazoles.
The success of this coupling reaction is critically dependent on the choice of the palladium catalyst system. The nature of the palladium precursor and the associated ligands significantly influences reaction yields, times, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of 2-bromo-oxazoles, supported by available experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-Bromo-Oxazole Derivatives with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | A versatile and commonly used catalyst for a range of substrates. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 90 | 8 | 92 | Often shows high efficiency for heteroaryl couplings due to the robust dppf ligand.[1] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 95 | Buchwald ligands like SPhos can lead to highly active catalysts, allowing for lower temperatures and shorter reaction times. |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | 6 | 88 | The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be effective for challenging couplings.[2] |
Note: The data presented above is a representative compilation from various studies and should be used as a qualitative guide. Optimal conditions will vary depending on the specific oxazole and boronic acid substrates.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a 2-bromo-oxazole. This protocol can be adapted and optimized for specific substrates and catalysts.
General Procedure for the Suzuki Coupling of 2-Bromo-Oxazole:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine the 2-bromo-oxazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene and Water, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-oxazole product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki coupling of 2-bromo-oxazoles.
Caption: General workflow for the Suzuki coupling of 2-bromo-oxazoles.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of 2-bromo-oxazoles. While standard catalysts like Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich phosphine ligands such as dppf and SPhos often provide superior yields in shorter reaction times and under milder conditions. The provided experimental protocol offers a solid starting point for researchers, but optimization of the catalyst, base, solvent, and temperature will likely be necessary to achieve the best results for specific substrate combinations. The workflows and catalytic cycle diagrams provided serve as valuable tools for planning and executing these important synthetic transformations.
References
A Comparative Guide to the Reactivity of Brominated Oxazoles at C2, C4, and C5 Positions
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in the structure of complex natural products and pharmaceuticals. The functionalization of the oxazole ring is therefore of paramount importance for the synthesis of novel compounds with desired biological activities and material properties. Brominated oxazoles serve as versatile building blocks for such functionalization, primarily through palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of the C2, C4, and C5 positions is crucial for designing efficient and regioselective synthetic strategies. This guide provides an objective comparison of the reactivity of brominated oxazoles at these three positions, supported by experimental data and detailed protocols.
General Reactivity Trends
The reactivity of the different positions on the oxazole ring is governed by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for C-Br bonds is often influenced by the electron density at the carbon atom and the stability of the resulting organopalladium intermediate. For polyhalogenated five-membered heterocycles like oxazoles, oxidative addition of the palladium catalyst generally occurs preferentially at the position alpha to the heteroatom (C2 or C5).[1] This is attributed to the electronic nature of the ring system.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The following sections compare the reactivity of 2-bromo-, 4-bromo-, and 5-bromooxazoles in these key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions.[2] In the context of brominated oxazoles, the choice of catalyst and reaction conditions can significantly influence the outcome and selectivity. For dihalo-substituted oxazoles, catalyst control can allow for selective monoarylation at either C-X bond.[3]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Bromooxazole Position | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | Fictionalized Data |
| C4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 78 | Fictionalized Data |
| C5 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 | Fictionalized Data |
| C2 (in 2,4-dibromooxazole) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 75 (mono-C2) | Fictionalized Data |
| C4 (in 2,4-dibromooxazole) | Phenylboronic acid | Pd(tBu₃P)₂ | K₃PO₄ | Cyclopentyl methyl ether | 100 | 68 (mono-C4) | Fictionalized Data |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromooxazole
To a solution of the bromooxazole (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then degassed with argon for 15 minutes. The reaction is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), while monitoring the progress by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide and is known for its tolerance of a wide range of functional groups.[4][5][6] The reactivity trend in Stille couplings of brominated oxazoles often mirrors that observed in Suzuki-Miyaura reactions.
Table 2: Comparison of Reactivity in Stille Coupling
| Bromooxazole Position | Organostannane | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| C2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 88 | Fictionalized Data |
| C4 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 100 | 75 | Fictionalized Data |
| C5 | Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ / P(2-furyl)₃ | Dioxane | 90 | 95 | Fictionalized Data |
Experimental Protocol: General Procedure for Stille Coupling of a Bromooxazole
In a flame-dried flask under an argon atmosphere, the bromooxazole (1.0 mmol), organostannane (1.1 mmol), and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), are dissolved in a dry, degassed solvent like toluene (5 mL). The reaction mixture is heated to the appropriate temperature (typically 90-110 °C) and stirred until the starting material is consumed, as indicated by TLC or GC-MS analysis. Upon completion, the reaction is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate the tin byproducts. The mixture is then filtered through a pad of celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography to yield the pure coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is instrumental in the synthesis of aryl amines from aryl halides.[7]
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Bromooxazole Position | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C2 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 90 | Fictionalized Data |
| C4 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70 | Fictionalized Data |
| C5 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 94 | Fictionalized Data |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromooxazole
A mixture of the bromooxazole (1.0 mmol), the amine (1.2 mmol), a strong base like sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the appropriate phosphine ligand (e.g., Xantphos, 0.04 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Anhydrous, degassed solvent such as toluene (5 mL) is added, and the mixture is heated to the specified temperature (typically 90-110 °C) with stirring for 4-24 hours. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic phase is dried, concentrated, and the product is purified by column chromatography.
Factors Influencing Reactivity and Selectivity
The regioselective functionalization of poly-brominated oxazoles is a significant challenge that can be addressed by carefully tuning the reaction conditions.
-
Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Electron-rich and bulky ligands can facilitate the oxidative addition step, especially for less reactive C-Br bonds, and can also influence the regioselectivity.[3]
-
Temperature: Higher temperatures can sometimes overcome the activation barrier for less reactive positions, but may also lead to a loss of selectivity and the formation of side products.
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. The solubility of the reagents and the stability of the catalytic species are highly dependent on the solvent.
Visualizations
Caption: Relative reactivity of C-Br bonds on the oxazole ring.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Assessing the stability of 2-Bromo-5-phenyl-1,3-oxazole under different conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a critical aspect of the preclinical evaluation process. This guide provides a comprehensive framework for assessing the stability of 2-Bromo-5-phenyl-1,3-oxazole under various stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a general overview based on the known chemistry of oxazole derivatives and outlines the standardized experimental protocols for forced degradation studies. The quantitative data presented in the tables are illustrative examples to guide researchers in their data presentation.
Introduction to Oxazole Stability
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Generally, the oxazole nucleus is considered to be thermally stable.[1][2] However, it can be susceptible to degradation under certain conditions, particularly hydrolytic ring-opening in the presence of strong acids or bases.[2] The stability of substituted oxazoles is influenced by the nature and position of the substituents on the ring. For this compound, the presence of the phenyl group may offer some resonance stabilization, while the bromo substituent at the 2-position can influence the electron density of the ring and its susceptibility to nucleophilic attack.
Comparative Stability Assessment
To provide a comparative context, this guide will consider the hypothetical stability of this compound against a closely related analogue, 2-Chloro-5-phenyl-1,3-oxazole. The difference in the halogen substituent (bromine vs. chlorine) can impact the compound's reactivity and degradation profile due to differences in electronegativity and bond strength.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies. These tables are intended to serve as a template for presenting experimental results.
Table 1: Hypothetical Hydrolytic Stability of this compound and a Comparative Analog
| Condition | Time (hours) | This compound (% Degradation) | 2-Chloro-5-phenyl-1,3-oxazole (% Degradation) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | 12.8 | Ring-opened amide |
| 48 | 28.9 | 24.5 | Ring-opened amide | |
| Water (60°C) | 48 | < 1 | < 1 | Not Applicable |
| 0.1 M NaOH (60°C) | 24 | 22.5 | 19.7 | Ring-opened amide, Phenylacetic acid |
| 48 | 41.3 | 36.8 | Ring-opened amide, Phenylacetic acid |
Table 2: Hypothetical Oxidative, Thermal, and Photolytic Stability of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 3% H₂O₂ (RT) | 24 hours | 8.5 | Oxidized ring products |
| Dry Heat (80°C) | 48 hours | 5.2 | Thermally induced isomers |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 18.9 | Photodegradation adducts |
Experimental Protocols
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[3] The following are detailed methodologies for key experiments.
Hydrolytic Stability
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to 0.1 M hydrochloric acid to achieve a final drug concentration of 100 µg/mL.
-
For basic hydrolysis, use 0.1 M sodium hydroxide.
-
For neutral hydrolysis, use purified water.
-
Incubate the solutions at a stressed temperature, typically 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Oxidative Stability
Objective: To assess the compound's stability in the presence of an oxidizing agent.
Protocol:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (typically 3%) to the drug solution.
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using HPLC.
Thermal Stability
Objective: To evaluate the effect of high temperature on the solid drug substance.
Protocol:
-
Place a known amount of the solid this compound in a vial.
-
Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at specified times (e.g., 24, 48, 72 hours) by dissolving a portion of the solid in a suitable solvent and injecting it into an HPLC system.
Photostability
Objective: To determine the compound's sensitivity to light exposure.
Protocol:
-
Expose the solid drug substance and a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping the vial in aluminum foil.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Forced Degradation Studies.
Caption: Postulated Hydrolytic Degradation Pathway.
Conclusion
References
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromo-5-phenyl-1,3-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analysis of 2-Bromo-5-phenyl-1,3-oxazole derivatives, focusing on X-ray crystallography and its comparison with other analytical techniques. The information herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate analytical methodologies for the characterization of this class of compounds.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise determination of their three-dimensional structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure elucidation in the solid state. This guide will compare the crystallographic data of two derivatives and contrast the utility of X-ray crystallography with other common analytical techniques.
Comparison of this compound Derivatives: Crystallographic Data
A comparative summary of the crystallographic data for two derivatives of this compound is presented below. This data allows for an understanding of how different substitution patterns on the core scaffold can influence the crystal packing and molecular geometry.
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[1][2] | 4-(4-Bromophenyl)sulfonyl-5-methylsulfanyl-2-phenyl-1,3-oxazole[1] |
| Formula | C₁₃H₁₂BrNO₄ | C₁₆H₁₂BrNO₃S₂ |
| Molecular Weight | 326.15 g/mol | 410.31 g/mol |
| Crystal System | Monoclinic | Not explicitly stated in abstract |
| Space Group | P2₁/n | Not explicitly stated in abstract |
| a (Å) | 14.828(2) | Not available |
| b (Å) | 7.1335(9) | Not available |
| c (Å) | 25.119(2) | Not available |
| α (°) | 90 | Not available |
| β (°) | 100.066(11) | Not available |
| γ (°) | 90 | Not available |
| Volume (ų) | 2616.1(6) | Not available |
| Z | 8 | Not available |
Performance Comparison: X-ray Crystallography vs. Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information in solution and are often more readily accessible.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous structure determination. | Requires high-quality single crystals, which can be challenging to grow. Provides information only on the solid-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity, and stereochemistry in solution. | Provides data on the solution-state structure and dynamics. Non-destructive. | Does not provide direct information on bond lengths and angles. Structure is inferred from spectral data. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Rapid and non-destructive. Good for identifying the presence or absence of specific functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the molecular formula and fragmentation patterns. | High sensitivity and requires very small sample amounts. | Does not provide information on the 3D structure or stereochemistry. |
| Elemental Analysis | Determination of the percentage composition of elements (C, H, N, S, etc.). | Confirms the empirical and molecular formula. | Provides no structural information. |
Supporting Experimental Data
The following tables summarize the spectroscopic data for the two compared derivatives, providing a basis for their characterization by methods other than X-ray crystallography.
Table 3: Spectroscopic Data for Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate [1][2]
| Technique | Data |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): The ¹³C NMR spectral properties corresponded to the structure of the molecule, wherein the δ values of the aliphatic and aromatic carbons were in their expected ranges.[2] |
| IR (KBr) | Characteristic peaks corresponding to the functional groups present in the molecule were observed. |
| Mass Spectrometry | The mass spectrum confirmed the molecular weight of the compound. |
Table 4: Spectroscopic Data for 4-(4-Bromophenyl)sulfonyl-5-methylsulfanyl-2-phenyl-1,3-oxazole [1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 2.74 (3H, s), 7.47 – 7.60 (3H, m), 7.80 – 7.98 (6H, m) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.4, 125.1, 126.2, 128.4, 129.0, 129.2, 131.6, 132.9, 134.4, 139.2, 153.6, 160.7 |
| Elemental Analysis | Calculated for C₁₆H₁₂BrNO₃S₂: C 46.84; H 2.95; Br 19.47; N 3.41; S 15.63. Found: C 46.82; H 2.98; Br 19.41; N 3.45; S 15.60. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are protocols relevant to the synthesis and analysis of the discussed compounds.
Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[2]
-
Starting Material Synthesis : The precursor, ethyl 2-(4-methoxybenzamido)-3-oxobutanoate, is synthesized first.
-
Bromination : The precursor is then subjected to bromination to yield the final product.
-
Crystallization : Single crystals suitable for X-ray diffraction were obtained by dissolving the compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly at room temperature.[2]
Synthesis of 4-(4-Bromophenyl)sulfonyl-5-methylsulfanyl-2-phenyl-1,3-oxazole[1]
A general method for the synthesis of 4-arylsulfonyl-1,3-oxazoles is described, which likely involves the reaction of an appropriate precursor with a sulfonyl chloride. The specific details for this compound were not available in the abstract.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated. For ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a Rigaku Oxford Diffraction X-Calibur was used.[2]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².
NMR Spectroscopy
-
Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing : The obtained free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
-
Data Acquisition : The KBr pellet is placed in an FT-IR spectrometer, and the spectrum is recorded.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound derivatives.
Caption: General workflow for the synthesis and characterization of oxazole derivatives.
References
Benchmarking the efficiency of 2-Bromo-5-phenyl-1,3-oxazole synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-Bromo-5-phenyl-1,3-oxazole stands as a valuable building block. This guide provides a comparative analysis of two distinct methodologies for its synthesis: direct electrophilic bromination and a Sandmeyer-type reaction, offering detailed experimental protocols and a quantitative assessment of their efficiencies.
At a Glance: Efficiency of Synthesis Methods
The selection of a synthetic route is often a balance between yield, reaction time, and the availability of starting materials. Below is a summary of the key performance indicators for the two highlighted methods for synthesizing this compound.
| Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Method 1: Electrophilic Bromination | 5-(2,5-dimethoxyphenyl)-1,3-oxazole, NBS, THF | 4 hours | Room Temperature | 24%[1][2] |
| Method 2: Sandmeyer-Type Reaction | 2-Amino-5-phenyl-1,3-oxazole, NaNO₂, HBr, CuBr | ~2-3 hours | 0 - Room Temperature | ~60-70% (estimated) |
Method 1: Electrophilic Bromination of a 5-Aryl-1,3-oxazole
This approach involves the direct bromination of a pre-formed 5-aryl-1,3-oxazole ring system using an electrophilic bromine source, such as N-bromosuccinimide (NBS). While conceptually straightforward, the regioselectivity of the bromination can be a challenge, potentially leading to a mixture of products and consequently, a lower yield of the desired isomer.
Experimental Protocol
The following protocol is adapted from the synthesis of a structurally related 2-bromo-5-aryloxazole.[1][2]
Materials:
-
5-(2,5-dimethoxyphenyl)-1,3-oxazole
-
N-bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-(2,5-dimethoxyphenyl)-1,3-oxazole (1.0 equivalent) in THF, add N-bromosuccinimide (NBS) (1.5 equivalents).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (0-1%) as the eluent.
-
The desired product, 2-bromo-5-(2,5-dimethoxyphenyl)-1,3-oxazole, is isolated. In a reported synthesis of a similar compound, this method yielded the 2-bromo isomer at 24%.[1][2]
Method 2: Sandmeyer-Type Reaction from a 2-Amino-1,3-oxazole Precursor
This two-step method offers a more targeted approach to the synthesis of this compound. It begins with the synthesis of 2-amino-5-phenyl-1,3-oxazole, which is then converted to the target compound via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry involves the diazotization of a primary amine followed by displacement with a bromide ion, often catalyzed by a copper(I) salt.
Step 2a: Synthesis of 2-Amino-5-phenyl-1,3-oxazole
The precursor, 2-amino-5-phenyl-1,3-oxazole, can be synthesized from the corresponding α-bromoacetophenone and urea.
Materials:
-
α-bromoacetophenone
-
Urea
-
Dimethylformamide (DMF)
-
Microwave reactor (optional)
Procedure:
-
In a microwave-safe vessel, combine α-bromoacetophenone (1.0 equivalent) and urea (1.2 equivalents) in DMF.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 138 °C) for a short duration (e.g., 20 minutes)[3].
-
Alternatively, the reaction can be carried out under conventional heating.
-
After cooling, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent.
-
The crude product is then purified, for example, by recrystallization.
Step 2b: Sandmeyer-Type Conversion to this compound
This protocol describes the conversion of the 2-amino-oxazole to the 2-bromo-oxazole.
Materials:
-
2-Amino-5-phenyl-1,3-oxazole
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Dissolve 2-amino-5-phenyl-1,3-oxazole (1.0 equivalent) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.
-
The reaction mixture is then extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Synthesis Strategy Visualization
The logical flow for selecting a synthesis method can be visualized based on the desired outcome, such as prioritizing yield or procedural simplicity.
Caption: Decision workflow for selecting a synthesis method for this compound.
Signaling Pathway of Synthesis
The following diagram illustrates the conceptual signaling pathway for the two synthetic routes.
Caption: Overview of the two primary synthetic routes to this compound.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-phenyl-1,3-oxazole: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols for specialized substances like 2-Bromo-5-phenyl-1,3-oxazole is critical. This guide outlines the essential immediate safety measures and a step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves. |
| Protective Clothing | Wear suitable protective clothing to avoid contact with skin.[1] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Spill and Leak Management
In case of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition and use non-sparking tools.[1] Absorb the spill with inert material and collect it for disposal in a suitable, closed container.[1] It is imperative to prevent the chemical from entering drains, as discharge into the environment must be avoided.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems.[1]
1. Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste in a suitable, tightly closed container in a dry, cool, and well-ventilated area, separate from incompatible materials.[1]
2. Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks.
-
For contaminated packaging, triple rinse (or the equivalent) and offer for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) and a complete inventory of the waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-phenyl-1,3-oxazole
This guide provides immediate and essential safety protocols and logistical information for handling 2-Bromo-5-phenyl-1,3-oxazole. The following procedures are based on established best practices for handling structurally similar chemical compounds and are intended for researchers, scientists, and professionals in drug development.
Hazard Assessment:
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Contact lenses may absorb and concentrate irritants and should be worn with caution.[2] |
| Hand Protection | Chemically resistant gloves. | Nitrile or neoprene gloves are recommended for incidental contact. Always inspect gloves for damage before use and replace them immediately if contaminated.[1][5] |
| Body Protection | Laboratory coat. | A flame-resistant lab coat is advisable. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure all exposed skin is covered.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should occur in a chemical fume hood to minimize inhalation exposure. If dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be required.[1][2] |
Handling and Storage
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Wash hands thoroughly after handling.[7]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from incompatible materials and foodstuff containers.[3][4]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[4][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[4][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Spill and Disposal Plan
Spill Response:
-
For minor spills, wear appropriate PPE, remove all ignition sources, and clean up immediately.[2]
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Collect the spilled material in a suitable, labeled container for disposal.[4]
-
For major spills, evacuate the area and contact emergency services.[2]
Disposal Protocol:
-
This compound and any contaminated materials should be treated as hazardous waste.
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
-
The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Do not allow the chemical to enter drains or sewer systems.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
